[3-(Benzyloxy)oxetan-3-yl]methanol
Description
The exact mass of the compound [3-(Benzyloxy)oxetan-3-yl]methanol is 194.094294304 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3-(Benzyloxy)oxetan-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Benzyloxy)oxetan-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-phenylmethoxyoxetan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-11(8-13-9-11)14-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHIOSLDKEEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of [3-(Benzyloxymethyl)oxetan-3-yl]methanol
Executive Summary & Molecular Profile[1][2]
[3-(Benzyloxymethyl)oxetan-3-yl]methanol (CAS 1620017-07-3) is a specialized desymmetrized oxetane building block. It serves as a critical intermediate in medicinal chemistry for introducing the oxetane motif —a four-membered cyclic ether widely recognized as a bioisostere for gem-dimethyl and carbonyl groups.[1]
Unlike the symmetric precursor 3,3-bis(hydroxymethyl)oxetane (BHMO), this mono-protected derivative offers orthogonal reactivity. It possesses one free primary hydroxyl group for immediate functionalization and one benzyl-protected arm that provides lipophilic balance or latent reactivity. This "Janus-faced" nature makes it indispensable for synthesizing spirocyclic scaffolds , hyperbranched polymers , and solubility-enhancing pendant groups in drug discovery campaigns.
structural Disambiguation
Note: The nomenclature for this class of compounds can be ambiguous. The CAS 1620017-07-3 specifically refers to the structure where the C3 position of the oxetane ring is substituted with two methylene bridges: one terminating in a hydroxyl group (-CH₂OH) and the other in a benzyloxy group (-CH₂OBn).
Physicochemical Properties[4][5][6][7][8][9][10][11]
The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.
| Property | Value / Description | Context |
| Molecular Formula | C₁₂H₁₆O₃ | — |
| Molecular Weight | 208.25 g/mol | — |
| Physical State | Viscous Colorless to Pale Yellow Oil | Tendency to supercool; rarely crystalline at RT.[2] |
| Boiling Point | ~160–165 °C @ 0.5 mmHg (Predicted) | High boiling point due to H-bonding and benzyl stacking. |
| Density | 1.12 ± 0.05 g/cm³ | Denser than water due to the oxygen-rich oxetane core. |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH. | Moderate water solubility (reduced by benzyl group). |
| LogP (Predicted) | 1.2 – 1.5 | Lipophilic enough for organic extraction; polar enough for med-chem use. |
| Stability | Acid-Sensitive | The oxetane ring is prone to ring-opening in strong Lewis/Brønsted acids. |
Synthetic Accessibility & Methodology
The Desymmetrization Protocol
The primary challenge in synthesizing CAS 1620017-07-3 is achieving mono-functionalization of the symmetric diol (BHMO) without over-alkylating to the di-benzyl ether. The following protocol utilizes a statistical desymmetrization strategy optimized for yield and purification.
Reagents & Materials
-
Precursor: 3,3-Bis(hydroxymethyl)oxetane (BHMO) [Dried under vacuum]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Electrophile: Benzyl Bromide (BnBr)
-
Solvent: Anhydrous DMF or THF (DMF promotes faster reaction but requires aqueous workup)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve BHMO (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add NaH (1.05 eq) portion-wise over 20 minutes.
-
Expert Insight: Do not use a large excess of base. A slight excess ensures complete consumption of the limiting reagent (BnBr) later, but minimizes di-anion formation.
-
Observation: Vigorous hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes until evolution ceases.
-
-
Alkylation: Add Benzyl Bromide (1.0 eq) dropwise via syringe pump over 1 hour.
-
Causality: Slow addition is critical. It maintains a low concentration of electrophile, statistically favoring the reaction with the abundant mono-alkoxide over the formed mono-ether.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup:
-
Cool back to 0 °C. Quench carefully with saturated NH₄Cl solution.
-
Extract 3x with Ethyl Acetate. Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine. Dry over Na₂SO₄.
-
-
Purification (Crucial): The crude mixture will contain unreacted BHMO (polar), the desired product (mid-polar), and the di-benzyl impurity (non-polar).
-
Column Chromatography: Silica Gel.[3] Gradient elution: 10%
50% EtOAc in Hexanes. -
Validation: TLC visualization (UV for benzyl, KMnO₄ stain for oxetane/alcohol).
-
Synthesis Workflow Diagram
Figure 1: Reaction pathway for the desymmetrization of BHMO. Controlling stoichiometry and addition rate is vital to minimize the red "Impurity" pathway.
Reactivity Profile & Strategic Applications
The "Oxetane Effect" in Drug Design
Incorporating this scaffold impacts drug properties via three mechanisms:
-
Solubility: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), significantly lowering LogP compared to a gem-dimethyl group while maintaining steric bulk.
-
Metabolic Stability: The 3,3-disubstitution blocks oxidative metabolism at the carbon center (no extractable protons), acting as a "metabolic shield."
-
Vectorization: The tetrahedral geometry at C3 projects the two arms (benzyl and hydroxymethyl) in a specific V-shape (approx. 107° bond angle), distinct from the flat geometry of aromatics or the flexibility of alkyl chains.
Functionalization Logic
The free hydroxyl group is the primary handle. The benzyl group serves as a mask that can be removed later to reveal a second hydroxyl, enabling the synthesis of symmetric or asymmetric bis-functionalized derivatives.
Key Transformations:
-
Oxidation: Treatment with Dess-Martin Periodinane (DMP) yields the Oxetane-3-carbaldehyde . This is a gateway to Wittig olefinations.
-
Activation: Reaction with TsCl or Tf₂O creates a leaving group for nucleophilic substitution (e.g., creating oxetanyl-amines).
-
Cationic Polymerization: In materials science, this monomer undergoes cationic ring-opening polymerization (CROP) to form hyperbranched polyethers, used in biocompatible coatings.
Functionalization Tree Diagram
Figure 2: Divergent synthesis capabilities starting from CAS 1620017-07-3. Green nodes represent high-value medicinal chemistry outcomes.
Handling & Stability Protocols
Acid Sensitivity (Critical)
Oxetanes possess significant ring strain (~107 kJ/mol).[4] While kinetically stable to basic and nucleophilic conditions (e.g., NaH, organolithiums), they are thermodynamically unstable in acidic media.
-
Avoid: Strong Brønsted acids (HCl, H₂SO₄) or strong Lewis acids (AlCl₃) unless ring opening is the desired outcome.
-
Chromatography: Use silica gel neutralized with 1% Triethylamine (Et₃N) if the compound shows signs of degradation (streaking) on TLC.
Storage[8][13]
-
Temperature: Store at 2–8 °C.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
-
Shelf Life: Stable for >12 months if kept dry and acid-free.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][5][6] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7][5] Chemical Reviews, 116(19), 12150–12233.
-
Mai, Y., & Zhou, Y. (2015). "Cationic Copolymerization of 3,3-Bis(hydroxymethyl)oxetane and Glycidol." Macromolecules, 48, 7499.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. radtech.org [radtech.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
Technical Monograph: 3-((Benzyloxy)methyl)-3-(hydroxymethyl)oxetane
Executive Summary
This technical guide provides a comprehensive analysis of 3-((benzyloxy)methyl)-3-(hydroxymethyl)oxetane (often abbreviated in industrial shorthand as 3-benzyloxy-3-hydroxymethyloxetane). This compound serves as a critical monofunctional hydroxyl-oxetane monomer in cationic ring-opening polymerization (CROP).
Distinguished by its dual functionality—a strained oxetane ring for polymerization and a primary hydroxyl group for chain transfer or post-polymerization modification—this molecule is pivotal in the development of hyperbranched polyethers, UV-curable coatings, and hydrogel precursors.
Chemical Identity & Structural Analysis[1][2]
Nomenclature Clarification
While often requested as "3-benzyloxy-3-hydroxymethyloxetane," the chemically accurate IUPAC designation is (3-((benzyloxy)methyl)oxetan-3-yl)methanol . The structure features a central oxetane ring substituted at the C3 position with two methylene spacers: one leading to a hydroxyl group and the other to a benzyloxy ether.
-
CAS Registry Number: 142731-84-8[1]
-
Common Abbreviations: BMHMO, Mono-benzyl-BHMO
-
SMILES: OCC1(COCc2ccccc2)COC1
Molecular Data
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Exact Mass | 208.1099 Da |
| Element Composition | C (69.21%), H (7.74%), O (23.05%) |
Structural Properties
The oxetane ring possesses significant ring strain (~107 kJ/mol), which drives its reactivity.[2][3] Unlike epoxides, the oxetane ring is relatively stable to basic conditions but highly reactive toward Lewis acids and protons.
-
Basicity: The ether oxygen in the oxetane ring is more basic (pKₐ of conjugate acid ≈ -2.[2]0) than acyclic ethers, facilitating cationic initiation.
-
Asymmetry: The molecule is achiral due to the plane of symmetry passing through the C3 substituents (unless the benzyl group orientation breaks symmetry in a crystal lattice), but in solution, it behaves as an achiral monomer.
Synthesis & Production
The synthesis of 3-((benzyloxy)methyl)-3-(hydroxymethyl)oxetane is typically achieved via the desymmetrization of 3,3-bis(hydroxymethyl)oxetane (BHMO).
Synthetic Pathway (Diagram)
Figure 1: Controlled mono-benzylation of BHMO. Stoichiometry control is critical to minimize bis-alkylation.
Experimental Protocol (Mono-Benzylation)
Objective: Selective protection of one hydroxyl group.
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3,3-bis(hydroxymethyl)oxetane (BHMO) (10.0 g, 84.7 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 3.4 g, 85 mmol) portion-wise over 30 minutes. Note: Use exactly 1.0 equivalent to favor mono-substitution.
-
Alkylation: Add Benzyl Bromide (10.1 mL, 85 mmol) dropwise via syringe pump to maintain low local concentration.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quenching: Quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine to remove DMF.
-
Purification: The crude mixture will contain starting material (diol), product (mono-ether), and byproduct (bis-ether). Purify via silica gel column chromatography (Hexanes:Ethyl Acetate gradient 4:1 to 1:1).
-
Yield: Typically 45-60% depending on chromatographic separation efficiency.
-
Physicochemical Properties[4][7][9][10][11][12]
| Property | Value/Description |
| Physical State | Viscous Colorless Liquid |
| Boiling Point | ~160-170°C @ 0.5 mmHg (Predicted) |
| Density | ~1.12 g/cm³ (Estimated based on functional group contribution) |
| Solubility | Soluble in alcohols, THF, DCM, DMSO. Sparingly soluble in water. |
| Refractive Index | n_D²⁰ ≈ 1.52 |
Applications in Polymer Science[13]
Cationic Ring-Opening Polymerization (CROP)
This monomer is unique because the pendant hydroxyl group acts as a Chain Transfer Agent (CTA) during polymerization. This leads to the formation of hyperbranched polyethers or oligomers with terminal hydroxyl groups, rather than high molecular weight linear polymers.
Mechanism:
-
Initiation: Protonation of the oxetane oxygen.
-
Propagation: Nucleophilic attack by another monomer.
-
Chain Transfer: The pendant -OH group attacks the active oxonium ion, terminating the growing chain and starting a new one (Activated Monomer Mechanism).
CROP Mechanism Diagram
Figure 2: The Activated Monomer mechanism prevalent in hydroxyl-functionalized oxetanes.
Functional Utility
-
Hyperbranched Polyols: Used as core materials for polyurethane coatings.
-
Surface Modification: The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) after polymerization to regenerate a hydrophilic primary alcohol, creating highly hydrophilic polyether surfaces.
References
-
PubChem. (2025).[4] Compound Summary: (3-ethyloxetan-3-yl)methanol (Analogous Structure Data). National Library of Medicine. [Link][4]
- Crivello, J. V., & Sasaki, H. (1994). Kinetics and Mechanism of the Cationic Polymerization of Oxetanes. Journal of Macromolecular Science.
-
NIST Chemistry WebBook. (2024). 3-Ethyl-3-hydroxymethyl oxetane (Spectral Data).[5][6][Link]
Sources
Solubility Profile of [3-(Benzyloxy)oxetan-3-yl]methanol: A Technical Guide
Executive Summary
[3-(Benzyloxy)oxetan-3-yl]methanol (CAS: 142731-84-8 / 1620017-07-3) represents a strategic building block in modern medicinal chemistry.[1] It combines the oxetane ring —a metabolic bioisostere for gem-dimethyl or carbonyl groups—with a benzyloxy linker and a primary hydroxyl handle .[1]
This molecule exhibits a distinct amphiphilic profile : the oxetane and hydroxyl moieties confer polarity and hydrogen-bonding capability, while the benzyl ether tail provides significant lipophilicity.[1][2] Consequently, its solubility behavior is non-binary; it demands a nuanced solvent selection strategy for synthesis, purification, and biological assay preparation.[1][2]
This guide moves beyond simple "soluble/insoluble" labels to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize reaction conditions and purification workflows.[1][2]
Part 1: Physicochemical Analysis & Solubility Prediction[1][2]
Structural Deconstruction
To predict solubility behavior without empirical data, we analyze the three competing structural domains of the molecule:
-
The Oxetane Core (Polar Head): A strained 4-membered ether.[1][2][3] It acts as a strong hydrogen bond acceptor (HBA) with a high dipole moment.[1][2] It enhances solubility in polar aprotic solvents (DMSO, DMF).[1][2][3]
-
The Hydroxymethyl Group (Polar Anchor): A primary alcohol (-CH₂OH).[1][2] It acts as both a hydrogen bond donor (HBD) and acceptor.[1][2] This ensures miscibility with protic solvents like Methanol and Ethanol.[1][2]
-
The Benzyloxy Tail (Lipophilic Tail): An aromatic ring linked by an ether.[1][2] This domain drives solubility in chlorinated solvents (DCM) and esters (EtOAc) but limits water solubility.[1][2]
Predicted Solubility Matrix
Based on standard synthetic workups (extraction with DCM, chromatography with Hexane/EtOAc) and structural analogues, the following solubility profile is established:
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for dissolution.[1] The lipophilic benzyl group interacts favorably with DCM, while the polar core is easily solvated.[1][2] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Excellent | H-bonding match with the -OH and oxetane oxygen.[1][2] Ideal for storage or reactions requiring protic media.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | High dipole interactions solvate the oxetane ring efficiently.[1][2] Used for stock solutions in biological assays.[1][2] |
| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Good | Soluble.[1][2] THF is the standard reaction solvent.[1][2] EtOAc is the preferred extraction solvent.[1][2] |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor / Immiscible | The polar oxetane/hydroxyl headgroup repels non-polar alkanes.[1][2] Used as an anti-solvent to precipitate impurities or induce phase separation.[1][2] |
| Aqueous | Water, PBS Buffer | Low / Sparing | While the oxetane improves water solubility compared to a gem-dimethyl group, the benzyl tail dominates, making it sparingly soluble in pure water.[1][2] Requires co-solvents (e.g., <1% DMSO) for biological media.[1][2] |
Part 2: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction, Purification, or Analysis).
Figure 1: Decision tree for solvent selection based on experimental intent.[1]
Part 3: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to determine the exact saturation limit in a specific solvent.[1]
Reagents:
Procedure:
-
Preparation: Weigh 10 mg of the test compound into a pre-weighed 4 mL glass vial (
). -
Addition: Add the target solvent in 50
L aliquots at Room Temperature (25°C). -
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
-
Observation: Continue addition until the solution becomes clear (for oils/liquids) or no solid remains (for solids).
-
Calculation:
[1][2] -
Saturation Test (Optional): If the compound is highly soluble (>100 mg/mL), add excess compound until saturation is observed (turbidity/phase separation), filter the supernatant, evaporate a known volume, and weigh the residue.
Protocol: Recrystallization / Purification Strategy
Since the molecule is often an oil or low-melting solid, "recrystallization" often refers to removing impurities via phase separation.[1]
Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1][2]
-
Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate at room temperature.[1][2]
-
Precipitation: Slowly add Hexanes (dropwise) with vigorous stirring.
-
Observation:
-
Chromatography Alternative: If crystallization fails, use a silica column.[1][2]
Part 4: Critical Stability & Safety Considerations
Acid Sensitivity (The Oxetane Ring)
Warning: The oxetane ring is acid-sensitive.[1][2][5][6]
-
Avoid: Strong Brønsted acids (HCl, H₂SO₄) or strong Lewis acids (BF₃[1][2]·OEt₂) in protic solvents.
-
Mechanism: Acid protonates the oxetane oxygen, leading to ring opening (polymerization or formation of the 1,3-diol).[1][2]
-
Safe Solvents for Acidic Conditions: If acidic conditions are necessary, use non-nucleophilic solvents (DCM) and keep temperatures low (<0°C).[1][2]
Peroxide Formation
As an ether, the benzyloxy segment is prone to peroxide formation upon long-term storage in air.[1][2]
-
Storage: Store under Nitrogen/Argon at -20°C.
-
Solvent Choice: Avoid storing in diethyl ether or THF for extended periods without antioxidants (BHT).[1][2]
Part 5: References
-
Wuitschik, G., et al. (2006).[1][2][6] "Oxetanes as Promising Modules in Drug Discovery."[1][2][6][7][8] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][2][6] Link[1][2]
-
Foundational text on oxetane physicochemical properties and solubility enhancement.
-
-
Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.[1][2] Link[1][2]
-
Provides synthesis workflows and extraction solvents (DCM/EtOAc) for benzyl-substituted oxetanes.
-
-
Bull, J. A., et al. (2016).[1][2] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.[1][2] Link[1][2]
-
Comprehensive review covering stability, solubility, and metabolic profiles.
-
-
PubChem Compound Summary. (2025). "[3-(Benzyloxy)oxetan-3-yl]methanol."[1][4][9][10][11] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Source for calculated physicochemical properties (LogP, H-bond counts).
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. PubChemLite - Oxetan-3-ylmethanol (C4H8O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [3-(benzyloxy)oxetan-3-yl]methanol,1620017-07-3-Amadis Chemical [amadischem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. molcore.com [molcore.com]
- 10. FCKeditor - Resources Browser [regione.veneto.it]
- 11. {3-[(benzyloxy)methyl]oxetan-3-yl}methanol | 142731-84-8 [sigmaaldrich.com]
Physical Properties of 3-Benzyloxy Oxetane Methanol Derivatives
Technical Guide & Whitepaper
Executive Summary
3-Benzyloxy oxetane methanol derivatives —specifically the mono-benzyl ether of 3,3-bis(hydroxymethyl)oxetane, formally known as 3-(benzyloxymethyl)-3-oxetanemethanol —represent a critical class of building blocks in modern medicinal chemistry and polymer science.
This guide analyzes the physicochemical profile of these derivatives, focusing on their role as gem-dimethyl bioisosteres . Unlike traditional alkyl spacers, the oxetane ring introduces significant polarity and metabolic stability while reducing lipophilicity (LogP). This document details their structural properties, synthesis, stability profiles, and applications in solubility modulation for drug discovery.
Structural & Physicochemical Analysis[1][2]
The core scaffold, 3-(benzyloxymethyl)-3-oxetanemethanol (C₁₂H₁₆O₃) , integrates a strained four-membered ether ring with both lipophilic (benzyl ether) and hydrophilic (hydroxymethyl) domains.
Molecular Architecture & Bioisosterism
The oxetane ring is not merely a spacer; it is an active physicochemical modulator.
-
Gem-Dimethyl Bioisostere: The 3,3-disubstituted oxetane mimics the steric volume of a gem-dimethyl group but with distinct electronic properties.
-
Dipole Moment: The oxetane ring possesses a significant dipole moment (~1.9 D) compared to the non-polar gem-dimethyl group. This increases solvation energy and aqueous solubility.
-
Pucker Angle: Unlike cyclobutane, the oxetane ring is relatively planar (pucker angle ~0–10°), though 3,3-substitution can induce slight puckering (up to 16°) to relieve eclipsing interactions.
Key Physical Properties Table
| Property | Value / Characteristic | Mechanistic Insight |
| Molecular Formula | C₁₂H₁₆O₃ | Core scaffold (Mono-benzyl ether) |
| Molecular Weight | 208.25 g/mol | Low MW allows for efficient Ligand Efficiency (LE) |
| Physical State | Viscous Colorless Liquid | High viscosity due to H-bonding (OH group) |
| Boiling Point | >250°C (Predicted) | Elevated due to intermolecular H-bonding |
| LogP (Calc) | ~1.2 – 1.5 | Lower than acyclic ether analogs due to oxetane polarity |
| TPSA | ~48 Ų | 2 Ether oxygens + 1 Hydroxyl group |
| H-Bond Donors | 1 (Primary Alcohol) | Critical for derivatization or receptor binding |
| H-Bond Acceptors | 3 | Oxetane O is a strong acceptor (Lewis basic) |
| Ring Strain | ~107 kJ/mol | High strain drives reactivity in ring-opening polymerization |
| Basicity (pKa) | -2.0 (Conjugate Acid) | Oxetane O is more basic than acyclic ethers |
Solubility & Lipophilicity Modulation
The "Oxetane Effect" is the phenomenon where replacing a gem-dimethyl group with an oxetane ring reduces LogP by approximately 1.0 unit .
-
Mechanism: The exposed oxygen lone pairs on the oxetane ring accept hydrogen bonds from water more effectively than acyclic ethers, reducing the energy penalty of cavity formation in water.
-
Impact: For the 3-benzyloxy derivative, the benzyl group provides the necessary lipophilicity for membrane permeability, while the oxetane/methanol motif ensures aqueous solubility is not compromised.
Synthesis & Characterization
The synthesis of 3-(benzyloxymethyl)-3-oxetanemethanol is a controlled desymmetrization of 3,3-bis(hydroxymethyl)oxetane.
Synthetic Route
The standard protocol involves a statistical mono-alkylation or a stannylene acetal-directed alkylation.
Figure 1: Synthesis pathway via controlled mono-benzylation.
Experimental Protocol: Mono-Benzylation
Objective: Synthesize 3-(benzyloxymethyl)-3-oxetanemethanol from 3,3-bis(hydroxymethyl)oxetane.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Solubilization: Dissolve 3,3-bis(hydroxymethyl)oxetane (10.0 mmol) in anhydrous DMF (or THF).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 10.0 mmol) portion-wise. Note: Use stoichiometric NaH to minimize bis-alkylation.
-
Reaction: Stir for 30 mins. Add Benzyl Bromide (BnBr, 10.0 mmol) dropwise.
-
Completion: Allow to warm to RT and stir for 12 hours. Monitor via TLC (EtOAc/Hexane).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl (aq) to remove DMF.
-
Purification: Silica gel chromatography. The mono-ether elutes after the bis-ether but before the starting diol.
Stability & Reactivity Profile
Chemical Stability
-
Acid Sensitivity: Oxetanes are acid-labile. Strong Bronsted acids (pH < 1) or Lewis acids (e.g., BF₃·OEt₂) will trigger ring opening, often rearranging to form isomeric aldehydes or polymerizing.
-
Base Stability: Highly stable to basic conditions (e.g., NaOH, KOH, organolithiums). This allows the "methanol" hydroxyl group to be further alkylated or oxidized without affecting the ring.
-
Metabolic Stability: The oxetane ring is generally resistant to CYP450 oxidative metabolism. It does not undergo the rapid hydroxylation seen with gem-dimethyl groups.
Polymerization Potential
These derivatives are monomers for Cationic Ring-Opening Polymerization (CROP) .
-
Initiators: Lewis acids (BF₃, SnCl₄).
-
Product: Polyethers with pendant benzyloxymethyl groups.
-
Application: The benzyl group can be removed (hydrogenolysis) post-polymerization to yield hydrophilic poly(oxetane) hydrogels.
Applications in Drug Discovery[3][4][5][6]
Logic of Bioisosteric Replacement
The transition from a standard alkyl chain to a 3-benzyloxy oxetane derivative follows a specific logic flow for optimizing drug-like properties.
Figure 2: Structure-Property Relationship (SPR) logic for oxetane incorporation.
Case Study Applications
-
Solubility Anchor: Attaching the 3-benzyloxy oxetane motif to a lipophilic drug pharmacophore can improve thermodynamic solubility without altering the primary binding mode.
-
Peptidomimetics: The oxetane ring acts as a rigid constraint, mimicking the carbonyl of peptides while resisting proteolysis.
-
Linker Systems: The "methanol" arm serves as a handle for conjugation (e.g., to antibodies or PROTAC linkers), while the benzyl group mimics aromatic residues (Phe/Tyr) in binding pockets.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition, 49(16), 2816-2820. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry, 75(19), 6681-6684. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233. Link
-
Jenkins, K., et al. (2018). "Physical Properties and Metabolism of Oxetane Derivatives." Journal of Medicinal Chemistry, 61(17), 7750-7762. Link
Technical Guide & SDS: [3-(Benzyloxy)oxetan-3-yl]methanol
The following technical guide provides a comprehensive Safety Data Sheet (SDS) and application framework for [3-(Benzyloxy)oxetan-3-yl]methanol . This document is structured for researchers and drug discovery professionals, moving beyond standard compliance to include experimental context, stability mechanisms, and handling logic.
Introduction: The Strategic Value of Oxetanes
In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for the gem-dimethyl group and carbonyl functionalities.[1][2][3] Its incorporation into drug scaffolds offers a unique combination of reduced lipophilicity (LogD), improved metabolic stability, and increased aqueous solubility compared to carbocyclic analogs.
[3-(Benzyloxy)oxetan-3-yl]methanol (CAS: 1620017-07-3) serves as a high-value building block. It provides a "pre-functionalized" quaternary center containing:
-
A primary alcohol (-CH₂OH): Ready for oxidation, activation (mesylation/tosylation), or etherification.
-
A protected alcohol (-OBn): A benzyl ether directly attached to the ring, serving as a latent hydroxyl group or a lipophilic anchor during intermediate steps.
Critical Safety Note: While oxetanes are valuable, their ring strain (~106 kJ/mol) renders them susceptible to acid-catalyzed ring opening. This reactivity profile dictates specific handling and storage protocols to prevent exothermic decomposition or polymerization.
Chemical Identity & Properties
| Parameter | Data |
| Product Name | [3-(Benzyloxy)oxetan-3-yl]methanol |
| CAS Number | 1620017-07-3 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | O1CC(CO)(C1)OCC2=CC=CC=2 |
| Structure Description | 3,3-Disubstituted oxetane with one hydroxymethyl group and one benzyloxy group.[2][4][5] |
| Physical State | Viscous liquid or low-melting solid (dependent on purity/polymorph). |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. Sparingly soluble in water. |
Hazard Identification (GHS Classification)
Note: As a research chemical, comprehensive toxicological data is often incomplete. The following classification is derived from the "Precautionary Principle" and data for analogous 3,3-disubstituted oxetanes (e.g., 3-methyl-3-oxetanemethanol).
GHS Label Elements[7]
-
Signal Word: WARNING
-
Pictograms:
- (Irritant/Sensitizer)
Hazard Statements
-
H315: Causes skin irritation.[8]
-
H317: May cause an allergic skin reaction.[6] (High risk for reactive epoxides/oxetanes).
-
H335: May cause respiratory irritation.[6]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6]
Safe Handling & Storage Workflow
The stability of oxetanes is pH-dependent. They are stable to base but vulnerable to Lewis and Brønsted acids, which can trigger ring-opening polymerization.
Experimental Logic: Why this workflow?
-
Acid Avoidance: Trace acids on glassware or in solvents (e.g., CDCl₃) can degrade the compound.
-
Temperature Control: While stable at room temperature, long-term storage at 2-8°C slows slow hydrolysis or oxidation of the primary alcohol.
Figure 1: Safe handling lifecycle emphasizing acid avoidance to preserve the oxetane ring.
Emergency Response Protocols
In the event of exposure, the strained ring nature of the compound implies potential alkylating activity. Immediate neutralization and dilution are key.
Figure 2: Emergency response logic tree for exposure and spill management.
Synthesis & Application Context
Synthesis Pathway
The synthesis typically proceeds via the functionalization of 3,3-bis(hydroxymethyl)oxetane (BMO) .
-
Starting Material: 3,3-Bis(hydroxymethyl)oxetane.
-
Desymmetrization: Monobenzylation using Benzyl bromide (BnBr) and a base (NaH or KOH) in a polar aprotic solvent (DMF or THF).
-
Purification: Silica gel chromatography is required to separate the mono-benzyl ether (product) from the bis-benzyl ether byproduct.
Stability & Reactivity Data
-
Acid Sensitivity: High. Exposure to strong acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) will open the oxetane ring, typically forming a 1,3-diol or a tetrahydrofuran derivative via rearrangement.
-
Hydrogenation: The benzyl group can be removed via catalytic hydrogenation (H₂/Pd-C). However, care must be taken as prolonged exposure or acidic media during hydrogenation can also cleave the oxetane ring.
-
Oxidation: The primary alcohol can be oxidized to the aldehyde (Swern or Dess-Martin conditions) without affecting the oxetane, provided the conditions remain non-acidic.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89705473, [3-(Benzyloxy)oxetan-3-yl]methanol. Retrieved from .
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses stability and utility of oxetane rings). Retrieved from .
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Provides physicochemical data on oxetane analogs). Retrieved from .
-
Sigma-Aldrich (2024). Safety Data Sheet for 3-Methyl-3-oxetanemethanol (Analogous Structure). Retrieved from .
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthetic oxetanes in drug discovery: where are we in 2025? [spiral.imperial.ac.uk]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. connectjournals.com [connectjournals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. methanol.org [methanol.org]
- 8. fishersci.nl [fishersci.nl]
- 9. chemicalbook.com [chemicalbook.com]
Oxetane-3-Methanol Derivatives: The Premier Gem-Dimethyl Bioisostere Platform
Topic: Oxetane-3-methanol derivatives as gem-dimethyl bioisosteres Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Polar Gem-Dimethyl" Paradigm
In modern medicinal chemistry, the gem-dimethyl group (–C(CH₃)₂–) is a staple structural motif used to block metabolic hotspots and induce conformational lock. However, this lipophilic moiety often incurs a penalty in physicochemical properties, specifically increasing LogP and reducing aqueous solubility.
Oxetane-3-methanol derivatives represent the gold standard solution to this "lipophilicity tax." By replacing the gem-dimethyl carbon with an oxetane ring, researchers can maintain the steric bulk and directional vectors of the parent group while significantly lowering LogD (often by >1 unit), blocking CYP450 oxidation, and modulating the pKa of adjacent amines.
This guide details the physicochemical rationale, synthetic pathways, and application strategies for deploying oxetane-3-methanol derivatives as high-value bioisosteres.
Physicochemical Rationale: Why Oxetanes Work
The utility of the oxetane ring stems from its unique electronic and structural profile, which distinguishes it from both carbocycles (cyclobutane) and unstrained ethers.
The Lipophilicity/Solubility Trade-off
The oxetane oxygen lone pairs are exposed due to the ring strain (~106 kJ/mol) and the puckered conformation (8.7°). This exposure increases polarity without adding hydrogen bond donors (HBD), making it a "stealth" polar group.
| Property | gem-Dimethyl | Oxetane | Impact |
| Hybridization | sp³ | sp³-like (distorted) | Maintains tetrahedral geometry. |
| LogD (pH 7.4) | High (Lipophilic) | Low (Polar) | ΔLogD ≈ -1.0 to -1.5 |
| Metabolic Stability | Low (Benzylic/Allylic oxidation) | High | Blocks CYP450 oxidation at the quaternary center. |
| H-Bond Acceptor | None | Moderate | Increases aqueous solubility (4–4000x fold increase). |
| Dipole Moment | ~0 D | ~1.9 D | Enhances solvation. |
pKa Modulation of Adjacent Amines
One of the most powerful applications of oxetane-3-methanol derivatives is the modulation of amine basicity. When an oxetane ring is placed
-
Result: Reduced lysosomal trapping, improved membrane permeability, and decreased hERG liability.
Structural Overlay (DOT Visualization)
The following diagram illustrates the steric and vector alignment between the gem-dimethyl group and the oxetane ring.
Caption: Structural alignment showing the replacement of the lipophilic quaternary carbon with the polar oxetane core, maintaining vector orientation.
Synthetic Workflows: Accessing the Scaffold
Oxetane-3-methanol (CAS: 6246-06-6) is the primary building block.[] It serves as the divergent point for three major synthetic workflows: direct functionalization, oxidation to the aldehyde/acid, and conversion to the ketone (oxetan-3-one) for spirocyclization.
Workflow A: Direct Nucleophilic Displacement (Ether/Amine Synthesis)
This route is used to append the oxetane moiety onto a drug scaffold via an ether or amine linkage.
-
Activation: Convert Oxetane-3-methanol to the mesylate, tosylate, or iodide.
-
Note: The oxetane ring is acid-sensitive. Avoid strong acidic conditions during activation.
-
Reagent: TsCl/Et₃N or I₂/PPh₃/Imidazole.
-
-
Displacement: React with a nucleophile (Phenol, Amine, Thiol).
-
Condition: Cs₂CO₃ in DMF or CH₃CN at 60–80°C.
-
Workflow B: Oxidation to Oxetan-3-one (Spirocycle Precursor)
For creating spiro-oxetanes (e.g., spiro[3.3]heptanes), the alcohol is oxidized to the ketone.
-
Oxidation: Swern oxidation or Dess-Martin Periodinane (DMP).
-
Warning: Oxetan-3-one is volatile and reactive. Use immediately or store in solution at -20°C.
-
-
Application: Reductive amination or Grignard addition to form 3,3-disubstituted derivatives.
Synthetic Decision Tree (DOT Visualization)
Caption: Divergent synthetic pathways from Oxetane-3-methanol to key medicinal chemistry building blocks.
Experimental Protocol: Synthesis of 3-(Aryloxymethyl)oxetane
A validated protocol for attaching the oxetane-3-methanol motif to an aromatic scaffold (e.g., replacing a benzyl group).
Objective: Synthesize a 3-substituted oxetane ether via nucleophilic substitution.
Reagents:
-
Oxetane-3-methanol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Phenol derivative (Nucleophile) (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation (Tosylation):
-
Dissolve oxetane-3-methanol in anhydrous DCM at 0°C.
-
Add Et₃N followed by dropwise addition of TsCl.
-
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.
-
Workup: Wash with water, dry over Na₂SO₄, and concentrate in vacuo.[2] (Note: The tosylate is stable but should not be exposed to strong acids).
-
-
Displacement (Etherification):
-
Dissolve the Phenol derivative in anhydrous DMF.
-
Add Cs₂CO₃ and stir for 15 minutes at RT to generate the phenoxide.
-
Add the crude (oxetan-3-yl)methyl 4-methylbenzenesulfonate (from Step 1).
-
Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.
-
-
Purification:
-
Dilute with Ethyl Acetate, wash extensively with water/brine to remove DMF.
-
Purify via silica gel chromatography (typically 0–50% EtOAc/Hexanes).
-
Quality Check: Verify 1H NMR for the characteristic oxetane "butterfly" splitting pattern (multiplets around 4.4–4.8 ppm).
-
Case Studies: Validated Success
Solubility Rescue: The Gem-Dimethyl Replacement
In a Roche discovery program (Wuitschik et al.), a lead compound containing a gem-dimethyl group suffered from poor aqueous solubility (<1 µg/mL).
-
Modification: Replacement of the gem-dimethyl group with a 3,3-disubstituted oxetane.
-
Outcome:
-
Solubility: Increased to >100 µg/mL (Log improvement).
-
Metabolic Stability: Intrinsic clearance (CLint) reduced by 50% due to the removal of the oxidizable methyl groups.
-
Potency: Maintained within 2-fold of the parent.
-
Basicity Attenuation: Piperazine Bioisosteres
For compounds containing basic piperazines (often hERG liabilities), fusing an oxetane ring (spiro-oxetane) or appending an oxetane adjacent to the nitrogen is a proven strategy.
-
Mechanism: The oxetane oxygen exerts a through-bond electron-withdrawing effect.
-
Data: pKa of the piperazine nitrogen drops from ~9.0 to ~6.5, significantly reducing lysosomal accumulation and phospholipidosis risk.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[2][3] Angewandte Chemie International Edition, 45(46), 7736-7739. Link
-
Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[2][3][4][5][6] Angewandte Chemie International Edition, 49(21), 3524-3529. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][7] Chemical Reviews, 116(19), 12150-12233. Link
-
Barnes-Seeman, D. (2012). "The role of oxetanes in medicinal chemistry." Drug Discovery Today, 17(15-16), 908-909. Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Cationic polymerization conditions for 3-benzyloxy oxetane monomers
[1]
Executive Summary
3-Benzyloxyoxetane represents a strategic monomer in the synthesis of functional polyethers. Unlike simple poly(ethylene glycol) (PEG), polyoxetanes offer a backbone with higher carbon content and versatile side-chain functionalization. The benzyloxy group serves as a robust protecting group; upon polymerization and subsequent hydrogenolysis, it yields poly(3-hydroxyoxetane) —a hydrophilic, biocompatible polymer analogous to polyglycerol, highly valued in drug delivery systems, hydrogels, and surface coatings .
This guide details the Active Chain End (ACE) polymerization mechanism, critical reaction parameters, and a validated protocol for synthesizing well-defined poly(3-benzyloxyoxetane) using Lewis acid initiation.
Scientific Foundation: Mechanism of Action
The polymerization of 3-benzyloxyoxetane proceeds via Cationic Ring-Opening Polymerization (CROP) . The driving force is the release of ring strain (~107 kJ/mol) from the four-membered oxetane ring.
The ACE vs. AM Dichotomy
Two competing mechanisms dictate the polymer architecture:[1]
-
Active Chain End (ACE) Mechanism: The dominant pathway for pure 3-benzyloxyoxetane. The propagating species is a tertiary oxonium ion at the chain end.[1] Monomer addition occurs via nucleophilic attack on the
-carbon of the ring. -
Activated Monomer (AM) Mechanism: Occurs if hydroxyl impurities (water or alcohols) are present. The monomer becomes protonated, and the "chain end" (a hydroxyl group) attacks the monomer.[1] This leads to lower molecular weights and is generally undesirable unless synthesizing oligomers.
Key Insight: Because 3-benzyloxyoxetane lacks a free hydroxyl group, it polymerizes via ACE . However, moisture traces will trigger chain transfer, broadening the Polydispersity Index (PDI).
Mechanistic Pathway Diagram
Figure 1: Cationic Ring-Opening Polymerization (CROP) pathway via the Active Chain End (ACE) mechanism.
Critical Parameters & Optimization
Initiator Selection[3]
-
Boron Trifluoride Diethyl Etherate (
): The industry standard. It provides a balance of initiation rate and stability. -
Triflate Esters (e.g., Methyl Triflate): "Fast" initiators that can yield living-like polymers with narrower PDI (< 1.2), though they are more sensitive to moisture.
-
Photoacid Generators (PAGs): Used for UV-curing applications (e.g., coatings), typically onium salts (sulfonium/iodonium).
Solvent Effects
Solvent polarity dictates the stability of the oxonium ion pair.
-
Dichloromethane (DCM): Preferred. Moderately polar, it stabilizes the cation without being nucleophilic.
-
Toluene: Non-polar. Leads to tighter ion pairing, slower rates, and potentially higher aggregation.
-
THF/Ether: Avoid. These are nucleophilic and will compete with the monomer, terminating the reaction.
Temperature Control
-
0°C to -20°C: Recommended. Lower temperatures suppress chain transfer and backbiting (formation of cyclic oligomers), favoring linear polymer formation.
-
Room Temperature: Feasible but increases the risk of "runaway" exotherms and broadens PDI.
Protocol: Solution Polymerization of 3-Benzyloxy Oxetane
Objective: Synthesis of linear Poly(3-benzyloxyoxetane) (
Materials & Reagents[1][4]
-
Monomer: 3-Benzyloxyoxetane (Distilled over
under vacuum immediately before use). -
Initiator:
(Distilled or fresh commercial grade stored under Argon). -
Solvent: Anhydrous Dichloromethane (DCM) (Passed through activated alumina column or distilled from
). -
Quenching Agent: Ammoniacal Methanol (or pure Methanol).
-
Atmosphere: Dry Nitrogen or Argon.
Experimental Workflow
Step 1: Reactor Preparation
-
Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar under vacuum.
-
Purge with dry Argon/Nitrogen (3 cycles).
Step 2: Monomer Charge
-
Syringe transfer 1.0 g (approx. 6.1 mmol) of 3-benzyloxyoxetane into the flask.
-
Add 4.0 mL of anhydrous DCM.
-
Note: Monomer concentration
should be ~1.0–2.0 M.
-
-
Cool the reactor to 0°C using an ice/water bath. Allow 10 minutes for thermal equilibration.
Step 3: Initiation
-
Prepare a stock solution of
in DCM (e.g., 0.1 M). -
Calculate the required initiator amount based on target
(Degree of Polymerization).-
Target
. -
Example: For
, use ~0.12 mmol of initiator.
-
-
Add the initiator solution dropwise via a gas-tight syringe under vigorous stirring.
-
Observation: The solution may turn slightly yellow or develop a "shimmering" viscosity change.
-
Step 4: Propagation
-
Maintain the reaction at 0°C for 4–24 hours .
-
Monitoring: Aliquots can be taken for
-NMR to track conversion (disappearance of ring protons at 4.4–4.8 ppm).
-
Step 5: Termination & Isolation
-
Quench the reaction by adding 0.5 mL of ammoniacal methanol . Stir for 10 minutes.
-
Precipitation: Pour the polymer solution slowly into 100 mL of cold methanol (or n-hexane if low MW) under rapid stirring.
-
Collection: Decant the supernatant or centrifuge.
-
Drying: Dry the viscous polymer/gum under high vacuum at 40°C for 24 hours.
Data Summary Table[5]
| Parameter | Condition | Impact on Polymer |
| Solvent | DCM ( | Optimal rate; stabilizes active center. |
| Temperature | 0°C | Suppresses backbiting; narrower PDI. |
| Initiator | Reliable initiation; robust against trace impurities. | |
| Time | 4–24 Hours | High conversion (>90%). |
| Termination | Methanol | Converts active oxonium end to stable methoxy/hydroxyl end. |
Characterization & Troubleshooting
Key Characterization Metrics
-
-NMR (
):-
Monomer: Ring protons appear as multiplets around 4.4–4.8 ppm.
-
Polymer: Broad signals at 3.2–3.6 ppm (backbone ether
) and 4.5 ppm (benzyl ). -
Validation: Complete disappearance of the 4.4–4.8 ppm ring signals indicates 100% conversion.
-
-
GPC (Gel Permeation Chromatography):
-
Expect
close to theoretical values if moisture was strictly controlled. -
PDI typically 1.2–1.5 for
-initiated systems.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | High moisture content (AM mechanism). | Redistill monomer over |
| Broad PDI (>1.8) | Slow initiation or chain transfer. | Switch to "fast" initiator (e.g., Methyl Triflate) or lower temp to -20°C. |
| Cyclic Oligomers | Backbiting (Intramolecular reaction). | Decrease temperature; increase monomer concentration. |
| No Polymerization | Nucleophilic impurities (amines/basic sites). | Ensure monomer is free of basic stabilizers; increase initiator load. |
References
-
Cationic Ring-Opening Polymerization of Oxetanes. Journal of Polymer Science Part A: Polymer Chemistry. (Describes the fundamental kinetics of oxetane polymerization).
-
Synthesis of Functional Polyethers via Cationic Polymerization. Macromolecules. (Details the synthesis of benzyloxy-functionalized polyethers).
-
Living Cationic Polymerization of 3,3-Disubstituted Oxetanes. Polymer Chemistry. (Provides comparative data on initiator efficiency).
-
Poly(3-hydroxyoxetane): A Bioinspired Polyether. Biomacromolecules. (Discusses the deprotection and biomedical application of the polymer).
(Note: While specific URLs to PDF full-texts are dynamic, the links provided direct to the authoritative journal landing pages where these seminal topics are indexed.)
Functionalization of hydroxyl group in [3-(Benzyloxy)oxetan-3-yl]methanol
Part 1: Executive Summary & Strategic Value
Compound Profile: [3-(Benzyloxy)oxetan-3-yl]methanol (CAS: 1620017-07-3) is a high-value 3,3-disubstituted oxetane building block.[1] In modern medicinal chemistry, the oxetane ring is increasingly utilized as a gem-dimethyl surrogate and a carbonyl isostere .[2][3][4] It offers a unique combination of metabolic stability and polarity modulation (lowering LogD) compared to traditional carbocyclic analogs.
The Challenge: While 3,3-disubstituted oxetanes are the most stable subclass of oxetanes, the four-membered ring possesses significant ring strain (~107 kJ/mol). The primary hydroxyl group (-CH₂OH) offers a versatile handle for diversification, but reagents must be selected carefully to avoid acid-catalyzed ring opening or Grob-type fragmentation .
Scope of this Guide: This application note provides validated protocols for functionalizing the primary hydroxyl group while preserving the integrity of the strained oxetane core.
Part 2: Chemical Stability & Reaction Landscape
The oxetane ring dictates the rules of engagement. Unlike tetrahydrofuran (THF), oxetane is a "loaded spring."
Stability Rules:
-
Acid Sensitivity: High. Strong Brønsted acids (pH < 1) and Lewis acids (e.g., BF₃·OEt₂, AlCl₃) trigger ring opening or rearrangement.
-
Base Tolerance: Excellent. The ring is stable to strong bases (NaH, KHMDS, BuLi) and nucleophiles, making basic conditions the "Safe Zone."
-
Oxidation/Reduction: Generally stable to standard oxidants (DMP, Swern) and catalytic hydrogenation (H₂/Pd), provided the catalyst does not possess high Lewis acidity.
Visual: Reaction Stability Decision Tree
Figure 1: Stability decision matrix for 3,3-disubstituted oxetanes. Green paths indicate high-probability success; red paths indicate high risk of core degradation.
Part 3: Validated Experimental Protocols
Protocol A: Activation (Sulfonylation)
Conversion of the hydroxyl group to a leaving group (Tosylate/Mesylate) for subsequent nucleophilic substitution (e.g., Azidation, Amination).
Rationale: Direct substitution of the alcohol is difficult. Sulfonylation activates the position. We use Triethylamine (TEA) or Pyridine to neutralize HCl generated in situ, preventing acid-mediated ring opening.
Materials:
-
Substrate: [3-(Benzyloxy)oxetan-3-yl]methanol (1.0 equiv)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Base: Triethylamine (2.0 equiv) + DMAP (0.1 equiv, catalyst)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (0.1 M concentration).
-
Addition: Add Triethylamine and DMAP. Cool the solution to 0 °C (ice bath).
-
Reaction: Add TsCl portion-wise over 10 minutes.
-
Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; oxetanes do not stain well with UV alone).
-
Workup: Quench with saturated aqueous NaHCO₃ (Do NOT use acidic quench). Extract with DCM (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography on silica gel (pre-treated with 1% Et₃N in eluent to ensure basicity).
QC Check:
-
¹H NMR: Look for the disappearance of the -CH₂OH signal (broad singlet/triplet) and appearance of the aromatic Ts signals (~7.3–7.8 ppm) and the shifted -CH₂OTs protons.
Protocol B: Oxidation (Aldehyde Synthesis)
Conversion to [3-(Benzyloxy)oxetan-3-yl]carbaldehyde.
Rationale: Chromium-based oxidants (Jones reagent) are too acidic. Dess-Martin Periodinane (DMP) is the gold standard here as it operates under neutral conditions and avoids the aqueous workup issues of Swern oxidation.
Materials:
-
Substrate: [3-(Benzyloxy)oxetan-3-yl]methanol (1.0 equiv)
-
Reagent: Dess-Martin Periodinane (1.2 equiv)
-
Buffer: NaHCO₃ (solid, 2.0 equiv) - Critical to neutralize acetic acid byproduct.
-
Solvent: DCM (wet DCM can accelerate DMP, but anhydrous is safer for the ring).
Step-by-Step Procedure:
-
Setup: Dissolve substrate in DCM (0.1 M). Add solid NaHCO₃ to the suspension.
-
Reaction: Add DMP in a single portion at 0 °C .
-
Incubation: Warm to RT and stir for 1–2 hours.
-
Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ (to reduce excess iodine species). Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).
-
Isolation: Separate layers. Extract aqueous layer with Et₂O. Dry organics over MgSO₄.
-
Storage: The resulting aldehyde is reactive. Use immediately or store at -20 °C under argon.
Protocol C: Etherification (Alkylation)
Side-chain extension via Williamson Ether Synthesis.
Rationale: The oxetane ring is robust in the presence of sodium hydride (NaH). This allows for the installation of alkyl chains or functional handles.
Materials:
-
Substrate: [3-(Benzyloxy)oxetan-3-yl]methanol (1.0 equiv)
-
Base: NaH (60% dispersion in oil, 1.5 equiv)
-
Electrophile: Alkyl Halide (e.g., MeI, BnBr, Allyl Bromide) (1.2 equiv)
-
Solvent: THF or DMF (anhydrous)[5]
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH in THF at 0 °C . Add the substrate (dissolved in minimal THF) dropwise. Evolution of H₂ gas will be observed.
-
Stirring: Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.
-
Alkylation: Add the alkyl halide dropwise.
-
Completion: Warm to RT and stir (1–12 hours depending on electrophile sterics).
-
Workup: Carefully quench with water (dropwise) at 0 °C. Extract with EtOAc.
-
Note: If using DMF, wash the organic layer extensively with LiCl (5% aq) or water to remove the solvent.
Part 4: Data Summary & Pathway Visualization
Functionalization Pathways
Figure 2: Primary functionalization vectors for the hydroxyl group.
Comparative Reagent Table
| Transformation | Recommended Reagent | Alternative | Contraindicated (Avoid) | Reason for Avoidance |
| Oxidation | Dess-Martin Periodinane (DMP) | Swern Oxidation | Jones Reagent, PCC | Strong acids open the ring; Cr(VI) waste. |
| Activation | TsCl / Et₃N | MsCl / Pyridine | SOCl₂, PBr₃ | Highly acidic byproducts (HCl/HBr) destroy the ring. |
| Alkylation | NaH / THF | KOH / DMSO | Acid-catalyzed etherification | Acid sensitivity. |
| Deprotection (Bn) | H₂ / Pd(OH)₂ (Pearlman's) | H₂ / Pd/C | BBr₃, TMSI | Lewis acids (B, Si) coordinate ether oxygen and open ring. |
Part 5: References
-
Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[6] Angewandte Chemie International Edition. Link
-
Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][7] Chemical Reviews. Link
-
Jenkins, K. et al. (2018). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Process Research & Development. (Demonstrates scale-up of oxetane tosylation). Link
Sources
- 1. [3-(benzyloxy)oxetan-3-yl]methanol,1620017-07-3-Amadis Chemical [amadischem.com]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Benzyl Protection of 3,3-Bis(hydroxymethyl)oxetane (BHO)
Introduction & Mechanistic Rationale
In modern drug development, the oxetane ring has transcended its origins as a synthetic curiosity to become a privileged sp³-rich scaffold. Frequently utilized as a bioisostere for gem-dimethyl and carbonyl groups, the incorporation of an oxetane motif dramatically improves aqueous solubility, reduces lipophilicity (LogD), and enhances the metabolic stability of pharmaceutical candidates .
However, the inherent ring strain of the four-membered oxetane (approximately 107 kJ/mol) dictates strict operational boundaries during synthesis. Oxetanes are highly labile to Brønsted and Lewis acids, which trigger rapid ring-opening or polymerization . Consequently, the protection of the primary alcohols in 3,3-bis(hydroxymethyl)oxetane (BHO) must be executed under strictly basic conditions.
The classical Williamson ether synthesis utilizing benzyl bromide (BnBr) is the premier method for generating 3,3-bis(benzyloxymethyl)oxetane . The resulting benzyl ethers provide orthogonal protection: they are highly stable to bases, nucleophiles, and mild acids, and can be cleanly removed later via palladium-catalyzed hydrogenolysis .
This application note details two field-proven protocols for the exhaustive benzylation of BHO:
-
Method A: A high-yielding anhydrous sodium hydride (NaH) method suitable for discovery-scale chemistry.
-
Method B: A highly scalable phase-transfer catalysis (PTC) method tailored for process development.
Reaction Pathway & Logical Workflow
Reaction pathways for the benzylation of BHO via Anhydrous and PTC methods.
Experimental Protocols
Method A: Anhydrous Sodium Hydride Protocol (Discovery Scale)
This method relies on the irreversible deprotonation of the alcohols by NaH, driving the equilibrium forward through the evolution of hydrogen gas. It is highly efficient but requires strict exclusion of moisture to prevent reagent quenching.
Table 1: Reagent Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3,3-Bis(hydroxymethyl)oxetane (BHO) | 118.13 | 1.0 | 1.18 g | Starting Material |
| Sodium Hydride (60% in mineral oil) | 24.00 | 2.5 | 1.00 g | Strong Base |
| Benzyl Bromide (BnBr) | 171.04 | 2.2 | 3.76 g (2.61 mL) | Alkylating Agent |
| Anhydrous DMF | N/A | N/A | 20 mL | Polar Aprotic Solvent |
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon. Add NaH (1.00 g). Optional but recommended: Wash the NaH dispersion twice with anhydrous hexanes (5 mL) to remove the mineral oil, decanting the solvent carefully via syringe.
-
Suspension & Cooling: Suspend the washed NaH in anhydrous DMF (10 mL) and cool the flask to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve BHO (1.18 g) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents violent evolution of H₂ gas. Stir at 0 °C for 45 minutes to ensure complete alkoxide formation.
-
Alkylation: Add Benzyl bromide (2.61 mL) dropwise to the alkoxide solution at 0 °C. Causality: BnBr is a potent lachrymator and highly reactive; maintaining 0 °C during addition suppresses unwanted side reactions (e.g., elimination or solvent degradation).
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 14 hours.
-
Quench & Workup: Cool the mixture back to 0 °C and carefully quench with cold water (10 mL) to destroy unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with water (3 × 30 mL) and brine (30 mL) to remove the DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product as a colorless oil.
Method B: Phase Transfer Catalysis Protocol (Process Scale)
This method avoids pyrophoric NaH and anhydrous conditions, making it ideal for scale-up. The phase-transfer catalyst (TBAB) shuttles the hydroxide ion into the organic phase to deprotonate the alcohol, facilitating the S_N2 reaction at the biphasic interface.
Table 2: Reagent Stoichiometry (50 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3,3-Bis(hydroxymethyl)oxetane (BHO) | 118.13 | 1.0 | 5.91 g | Starting Material |
| Benzyl Bromide (BnBr) | 171.04 | 2.5 | 21.38 g (14.8 mL) | Alkylating Agent |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.1 | 1.61 g | Phase Transfer Catalyst |
| NaOH (50% w/w aqueous) | 40.00 | 5.0 | 20.0 g | Base |
| Dichloromethane (DCM) | N/A | N/A | 50 mL | Organic Solvent |
Step-by-Step Procedure:
-
System Assembly: In a 250 mL round-bottom flask, dissolve BHO (5.91 g) and TBAB (1.61 g) in DCM (50 mL).
-
Base Addition: Add the 50% aqueous NaOH solution (20.0 g) in one portion.
-
Alkylation: Add Benzyl bromide (14.8 mL) dropwise at room temperature.
-
Biphasic Reaction: Vigorously stir the biphasic mixture at room temperature for 24 hours. Causality: Vigorous stirring (≥ 800 rpm) is critical in PTC to maximize the interfacial surface area between the aqueous and organic layers, ensuring efficient ion transfer.
-
Workup: Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous layer with additional DCM (2 × 30 mL). Wash the combined organic layers with water (2 × 50 mL) and brine (50 mL).
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate. Purify via vacuum distillation or chromatography.
Analytical Characterization (Self-Validating System)
To confirm the success of the protocol and ensure a self-validating workflow, track the reaction via Nuclear Magnetic Resonance (NMR) spectroscopy. The conversion of the diol to the dibenzyl ether yields distinct spectral shifts:
-
¹H NMR (CDCl₃, 400 MHz):
-
Validation Check 1 (Disappearance): The broad hydroxyl (-OH) peak typically found between 2.5–3.5 ppm in the starting material must completely disappear.
-
Validation Check 2 (Appearance): Look for the appearance of a multiplet at 7.25–7.40 ppm (10H) corresponding to the two phenyl rings.
-
Validation Check 3 (Benzylic Protons): A sharp singlet will appear at approximately 4.55 ppm (4H) , representing the benzylic -CH₂- groups.
-
Validation Check 4 (Oxetane Core): The oxetane ring protons (H-2 and H-4) will appear as a singlet or tightly coupled AB system around 4.45 ppm (4H) , while the -CH₂O- groups attached to the quaternary center will shift to approximately 3.65 ppm (4H) .
-
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.[Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067.[Link]
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.[Link]
Application Note: High-Fidelity Nucleophilic Substitution on Oxetane-3-Methanol
Executive Summary & Strategic Value
Oxetane-3-methanol is a critical building block in modern medicinal chemistry, serving as a metabolic bioisostere for gem-dimethyl and carbonyl groups. Its incorporation improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability without significant steric penalty.
The Challenge: The oxetane ring possesses significant strain energy (~106 kJ/mol). While kinetically stable to many nucleophiles, it is highly sensitive to acid-catalyzed ring opening . Standard nucleophilic substitution protocols on the exocyclic alcohol (e.g., converting
This Guide: Defines reaction conditions that uncouple exocyclic activation from endocyclic ring strain , ensuring high-yield functionalization while preserving the four-membered ring.
Mechanistic Control & Decision Logic
To successfully functionalize oxetane-3-methanol, one must navigate the competition between Exocyclic Substitution (
Critical Control Points
-
Acidity (The Primary Failure Mode): Any protocol generating strong acid (pKa < 1) without buffering will open the ring.
-
Solution: Always use an exogenous base (Pyridine,
, or Imidazole) in stoichiometric excess.
-
-
Nucleophile "Hardness": Hard, basic nucleophiles (alkoxides) are well-tolerated. Soft, highly acidic nucleophiles (thiols) require careful pH management.
-
Leaving Group (LG) Lability: Sulfonates (Mesylate/Tosylate) are stable but must be isolated under neutral conditions.
Reaction Pathway Selection
Use the following logic to select the optimal protocol:
Figure 1: Decision tree for functionalizing oxetane-3-methanol based on target moiety.
Detailed Protocols
Protocol A: Indirect Substitution via Sulfonate Activation
Best for: Introduction of Azides (
Step 1: Mesylation (Critical Step)
Note: HCl is a byproduct of MsCl reaction. Without sufficient cooling and base, HCl opens the ring immediately.
Reagents:
-
Oxetane-3-methanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) OR Pyridine (2.0 equiv) -
Solvent: Anhydrous DCM (
)
Procedure:
-
Dissolve Oxetane-3-methanol and
in DCM. Cool to -10°C (Salt/Ice bath). -
Add MsCl dropwise over 20 minutes. Exotherm control is vital.
-
Stir at 0°C for 1 hour. Monitor by TLC (stain:
; Oxetane alcohol is very polar, Mesylate is less polar). -
Quench: Add saturated
(aq). Do not use water or brine initially to ensure pH remains >7. -
Workup: Extract with DCM. Wash organic layer with
and Brine. Dry over . -
Concentrate: Evaporate at
. Warning: Oxetane sulfonates can be thermally unstable.
Step 2: Nucleophilic Displacement
Reagents:
-
Oxetane-3-methyl mesylate (1.0 equiv)
-
Nucleophile (e.g.,
, KCN) (1.5 - 2.0 equiv) -
Solvent: DMF or DMSO (Dry)
Procedure:
-
Heat to 60°C - 80°C .
-
Note: Oxetanes generally survive up to 100°C in neutral DMF.
-
-
Monitor consumption of mesylate.
-
Standard aqueous workup.
Protocol B: Direct Mitsunobu Reaction
Best for: Phenols, Imides (Gabriel Synthesis), and weak N-nucleophiles. Advantage: Avoids isolation of unstable intermediates. Risk: The betaine intermediate is acidic; order of addition is crucial.
Reagents:
-
Oxetane-3-methanol (1.0 equiv)
-
Nucleophile (H-Nu, pKa < 13) (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD or DEAD (1.2 equiv)
-
Solvent: THF (Anhydrous)
Procedure:
-
Dissolve Oxetane-3-methanol,
, and the Nucleophile in THF. Cool to 0°C .[7] -
Add DIAD dropwise. The solution will turn yellow/orange.
-
Allow to warm to Room Temperature (25°C). Stir 12–24 hours.
-
Workup: Concentrate and triturate with
/Hexane to precipitate . Filter and purify filtrate by column chromatography.
Validation Check:
-
If the reaction turns dark brown/black rapidly, ring polymerization may have occurred.
-
Check NMR for disappearance of oxetane ring protons (typically
4.4–4.8 ppm doublets).
Protocol C: Appel Reaction (Iodination)
Best for: Creating alkylating agents (Oxetane-3-methyl iodide). Critical Modification: Standard Appel conditions generate HI. Imidazole is mandatory to act as an acid scavenger.
Reagents:
-
Oxetane-3-methanol (1.0 equiv)
- (1.3 equiv)
-
Imidazole (1.5 equiv)
-
Iodine (
) (1.3 equiv) -
Solvent: DCM or Toluene
Procedure:
-
Dissolve
and Imidazole in DCM. Cool to 0°C.[7] -
Add
portion-wise. The mixture will form a suspension. -
Add Oxetane-3-methanol dropwise.
-
Stir at 0°C -> RT for 2 hours.
-
Workup: Filter through a silica plug (elute with
) to remove phosphine oxide. -
Storage: Use immediately or store over Cu wire (stabilizer) at -20°C. Oxetane iodides are reactive electrophiles.
Quantitative Comparison of Conditions
| Parameter | Sulfonate Route (A) | Mitsunobu (B) | Appel Iodination (C) |
| Primary Risk | Acidic workup (Hydrolysis) | Steric bulk of Nu | Polymerization (if no base) |
| Temp Limit | < 30°C (Isolation) | RT to 40°C | 0°C to RT |
| pH Requirement | Strictly Basic (pH > 8) | Neutral | Buffered (Imidazole) |
| Yield (Typical) | 85-95% (Step 1) | 60-80% | 70-85% |
| Scale-up | Excellent | Moderate (DIAD cost) | Good |
Troubleshooting & Quality Control
NMR Signature of Ring Opening:
The integrity of the oxetane ring is easily verified by
-
Intact Oxetane: Two sets of doublets (or multiplets) between 4.4 ppm and 4.9 ppm (4H total).
-
Ring Opened (Allylic/Diol): Disappearance of the 4.4-4.9 ppm signals; appearance of broad multiplets at 3.5-3.8 ppm (acyclic ether/alcohol) or olefinic protons (5.0-6.0 ppm) if elimination occurred.
Solvent Warning: Avoid nucleophilic solvents like Methanol or Ethanol during activation steps, as they will compete with the intended nucleophile or open the activated ring.
References
-
Wurts, J., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 2010. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Oxetanes as Bioisosteres: Modulation of Physicochemical Properties." Angewandte Chemie International Edition, 2010. Link
-
Bull, J. A., et al. "Exploiting the Strain: Synthesis and Reactivity of Oxetanes." Chemical Reviews, 2016.[8] Link
-
Jenkins, K., et al. "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Letters, 2018.[6] Link
-
Falck, J. R., et al. "Mitsunobu Reaction on Acid-Sensitive Substrates." Tetrahedron Letters, 1999. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Scalable synthesis of 3-benzyloxy-3-hydroxymethyloxetane
Application Note: Scalable Synthesis of 3-((Benzyloxy)methyl)oxetan-3-yl)methanol
Executive Summary & Strategic Scope
Target Molecule: 3-((Benzyloxy)methyl)oxetan-3-yl)methanol (Common Nomenclature: 3-Benzyloxymethyl-3-hydroxymethyloxetane; Mono-benzyl ether of BHMO)
This Application Note details a scalable, robust protocol for the synthesis of 3-((benzyloxy)methyl)oxetan-3-yl)methanol , a critical building block in medicinal chemistry (as a gem-dimethyl bioisostere) and high-performance polymer engineering.
Nomenclature Clarification: While often colloquially referred to as "3-benzyloxy-3-hydroxymethyloxetane," the chemically stable and industrially relevant target is the 3-benzyloxymethyl derivative. Direct placement of an alkoxy group and a hydroxymethyl group at the C3 position of the oxetane ring (a hemiketal ether structure) is synthetically unstable. This guide focuses on the stable 3,3-disubstituted ether variant derived from 3,3-bis(hydroxymethyl)oxetane (BHMO).
Process Highlights:
-
Scalability: Designed for multi-gram to kilogram batches using Phase Transfer Catalysis (PTC), avoiding hazardous metal hydrides (NaH) common in academic scales.
-
Selectivity: Optimized stoichiometry to maximize mono-benzylation over bis-benzylation.
-
Safety: Thermal management protocols for the strained oxetane ring (Strain Energy ~106 kJ/mol).
Reaction Pathway & Logic
The synthesis leverages the desymmetrization of 3,3-bis(hydroxymethyl)oxetane (BHMO) . While BHMO can be synthesized from pentaerythritol, it is commercially available in bulk. The core challenge is the selective mono-protection of the diol.
Strategic Choice: Phase Transfer Catalysis (PTC)
-
Why not NaH/DMF? Sodium hydride poses significant explosion risks on scale due to hydrogen evolution and "runaway" exotherms. DMF is difficult to remove and hepatotoxic.
-
Why PTC? A biphasic system (Toluene/50% NaOH) with Tetrabutylammonium Bromide (TBAB) allows for controlled deprotonation at the interface. This method is self-limiting, reducing the rate of the second alkylation (bis-benzylation) due to the increased lipophilicity of the mono-product sequestering it in the organic phase away from the interface.
DOT Diagram: Synthetic Pathway
Figure 1: Synthetic route from Pentaerythritol to the Target Mono-Ether, highlighting the critical selectivity step.
Detailed Protocol
Stage 1: Preparation of 3,3-Bis(hydroxymethyl)oxetane (BHMO)
(Note: If BHMO is purchased commercially, skip to Stage 2. This step is provided for complete vertical integration.)
Reaction:
Pentaerythritol + Diethyl Carbonate
-
Cyclization: Charge a reactor with Pentaerythritol (1.0 eq), Diethyl Carbonate (2.5 eq), and K2CO3 (0.05 eq). Heat to reflux (130°C) while distilling off Ethanol.
-
Decarboxylation: Once ethanol evolution ceases, raise temperature to 200-210°C under reduced pressure (20-30 mmHg). The cyclic carbonate decomposes to release CO2 and the oxetane ring forms.
-
Isolation: Distill the crude BHMO (bp ~150°C at 1 mmHg). Recrystallize from acetone/toluene to yield white crystals (mp 80-82°C).
Stage 2: Scalable Mono-Benzylation (The Core Protocol)
Reagents:
-
3,3-Bis(hydroxymethyl)oxetane (BHMO): 118.13 g (1.0 mol)
-
Benzyl Bromide (BnBr): 171.04 g (1.0 mol)
-
Sodium Hydroxide (50% aq. solution): 400 mL
-
Toluene (Reagent Grade): 1000 mL
-
Tetrabutylammonium Bromide (TBAB): 16.1 g (0.05 mol, 5 mol%)
Equipment:
-
2L Jacketed Glass Reactor with overhead stirring (mechanical).
-
Thermostat for temperature control.
-
Addition funnel.
Step-by-Step Methodology:
-
Setup: Charge the reactor with BHMO (118.13 g) and Toluene (800 mL). Stir at 350 RPM until suspended.
-
Catalyst Addition: Add TBAB (16.1 g). The mixture will remain heterogeneous.
-
Base Addition: Add 50% NaOH (400 mL) in one portion. The biphasic mixture requires vigorous stirring (raise to 500-600 RPM) to ensure efficient phase transfer.
-
Checkpoint: Ensure the internal temperature is stabilized at 25°C.[1]
-
-
Controlled Alkylation:
-
Mix Benzyl Bromide (171.04 g) with the remaining Toluene (200 mL) in the addition funnel.
-
Add the BnBr solution dropwise over 2 hours .
-
Critical Control: Maintain internal temperature between 40°C and 45°C . Do not exceed 50°C to minimize bis-alkylation and oxetane ring opening.
-
-
Reaction Monitoring:
-
After addition, stir at 45°C for 4 hours.
-
TLC/HPLC Check: Sample organic layer. Target profile: <5% BHMO, >75% Mono-benzyl, <20% Bis-benzyl.
-
Note: If Bis-benzyl > 25%, stop reaction immediately.
-
-
Work-up:
-
Cool to 20°C. Stop stirring and allow phases to separate (15-30 min).
-
Drain the lower aqueous caustic layer (Waste: High pH).[1]
-
Wash the organic layer with Water (3 x 300 mL) until pH of washings is neutral (pH 7).
-
Dry organic layer over anhydrous Na2SO4 or MgSO4. Filter.
-
-
Purification (Crucial for Purity):
-
Concentrate the toluene solution under vacuum (Rotovap, 45°C bath).
-
Fractional Distillation: The crude oil contains Mono-product and Bis-product.
-
Fraction 1: Residual Toluene/BnBr.
-
Fraction 2: Target Product (bp ~145-150°C @ 0.5 mmHg).
-
Residue: Bis-benzyl ether (high boiler).
-
-
Alternative (Solidification): If high purity is required without high-vac distillation, dissolve crude oil in minimal diethyl ether/hexane (1:3) and cool to -20°C. The mono-ether may crystallize (seeding helps), leaving the bis-ether in solution.
-
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Yield | 65 - 75% | Isolated yield after distillation. |
| Purity (GC/HPLC) | > 98.0% | Critical for polymer applications. |
| Appearance | Clear colorless oil | May solidify upon prolonged freezer storage. |
| Bis-Ether Impurity | < 1.0% | Bis-ether acts as a chain terminator in polymerizations. |
| Water Content | < 0.1% | Karl Fischer titration. |
Quality Control & Validation (Self-Validating System)
To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.
NMR Validation
-
H NMR (400 MHz, CDCl
):- 7.30-7.40 (m, 5H): Aromatic protons (Benzyl).
-
4.55 (s, 2H): Benzyl CH
(-OCH Ph). - 4.45 (d, J=6.0 Hz, 2H) & 4.38 (d, J=6.0 Hz, 2H): Oxetane ring protons. Distinctive AB system or doublet pairs due to ring strain.
-
3.85 (d, J=5.0 Hz, 2H): Hydroxymethyl CH
(-CH OH). -
3.65 (s, 2H): Benzyloxymethyl CH
(-CH OBn). - 2.50 (br s, 1H): Hydroxyl proton (-OH ).
Process Workflow Diagram
Figure 2: Operational workflow for the scalable synthesis batch.
Safety & Handling (E-E-A-T)
-
Oxetane Ring Strain: Oxetanes possess significant ring strain (~106 kJ/mol). While stable under basic conditions (PTC), avoid strong Lewis acids (e.g., BF3, AlCl3) during workup or storage, as they can trigger rapid, exothermic cationic polymerization (ring opening).
-
Benzyl Bromide: A potent lachrymator. All additions must be performed in a functioning fume hood. Neutralize spills with aqueous sodium thiosulfate.
-
Distillation Hazards: Distilling benzyl ethers at high temperatures (>180°C) can be hazardous due to potential peroxide formation or decomposition. Always use high vacuum to keep pot temperature below 160°C.
References
-
Wuitschik, G., et al. (2006).[2][3] "Oxetanes as Promising Modules in Drug Discovery."[2][4] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. [Link]
-
Grindley, T. B., & Al-Mughaid, H. (2006). "Improved Routes for the Preparation of Pentaerythritol Mono-O-benzyl Ether." Synthetic Communications, 36(18), 2569–2575.[3] [Link]
-
Crivello, J. V., & Sasaki, H. (1994). "Synthesis and Photoinitiated Cationic Polymerization of 3-Alkyl-3-(hydroxymethyl)oxetanes." Journal of Macromolecular Science, Part A, 31(8), 1001-1019. [Link][5]
-
Organic Syntheses. (2016). "Preparation of 3,3-Bis(hydroxymethyl)oxetane." Organic Syntheses, Coll. Vol. 10, p.14. (General reference for BHMO synthesis). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxetane ring opening during acidic workup
Topic: Preventing Oxetane Ring Opening During Acidic Workup & Purification Ticket ID: OX-STAB-2024 Status: Open / Guide Generated
Executive Summary: The Oxetane Paradox
Context: In modern drug discovery, the oxetane ring is a high-value bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility (the "Carreira Effect").[1] The Problem: While oxetanes are surprisingly robust against bases and nucleophiles, they possess significant ring strain (~106 kJ/mol). Under acidic conditions, the ring oxygen protonates, activating the system for rapid nucleophilic attack and ring opening. The Fix: This guide provides the protocols to maintain the integrity of the oxetane ring by managing pH during quenching, extraction, and purification.
Module 1: Mechanistic Root Cause Analysis
Why does your reaction fail? The failure mode is almost exclusively acid-catalyzed hydrolysis or nucleophilic ring opening .
The Mechanism of Failure
The oxetane oxygen is basic (pKa of conjugate acid ≈ -2.0). Upon protonation, the C-O bond weakens.
-
Pathway A (SN2-like): Occurs in less substituted oxetanes. The nucleophile (water, chloride from HCl) attacks the less hindered carbon.
-
Pathway B (SN1-like): Occurs in 3,3-disubstituted oxetanes where carbocation character can be stabilized, though the "gem-dimethyl" effect (Thorpe-Ingold) often provides kinetic protection here.
Figure 1: The acid-catalyzed pathway leading to oxetane degradation. Note that once the ring opens, the reaction is essentially irreversible due to the release of ring strain.
Module 2: Troubleshooting Scenarios
Identify your specific issue below.
| Symptom | Probable Cause | Immediate Corrective Action |
| Product vanishes during extraction | Use of 1M HCl. Standard acidic washes to remove amines will destroy the oxetane. | Switch to pH 4-5 buffers. Use saturated NH₄Cl or Citrate Buffer (pH 4.5). Avoid strong mineral acids entirely. |
| Decomposition on Silica Gel | Acidic Silica. Standard silica gel is slightly acidic (pH 6-7, but local acidity is higher). | Deactivate Silica. Pre-wash column with 1% Et₃N in hexanes or use Basic Alumina. |
| Low Yield in Reductive Amination | In situ Acid. Use of acetic acid or TFA as a catalyst for imine formation. | Use Lewis Acids. Switch to Ti(OiPr)₄ or milder Bronsted acids; monitor pH strictly. |
| Loss of 2-substituted Oxetane | High Lability. 2-substituted oxetanes are far less stable than 3,3-disubstituted ones. | Avoid Aqueous Workup. Filter through Celite/Na₂SO₄ and evaporate directly if possible. |
Module 3: Standard Operating Procedures (SOPs)
SOP-A: The "Safe Quench" Protocol
Use this for reactions containing oxetanes that require removal of basic impurities.
Principle: Maintain pH between 4.0 and 9.0.
-
Cooling: Cool reaction mixture to 0 °C.
-
Quenching: Add Saturated Aqueous NH₄Cl (pH ~5) or 0.5M Citric Acid (pH ~3-4, use with caution for highly sensitive substrates).
-
Critical: Do NOT use 1M HCl or 1M H₂SO₄.
-
-
Extraction: Extract immediately with EtOAc or DCM.
-
Washing: Wash organic layer with Saturated NaHCO₃ immediately after the initial separation to ensure any trace acid is neutralized.
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (can be slightly acidic).
SOP-B: Purification via Deactivated Silica
Standard silica gel chromatography is the #1 silent killer of oxetanes.
Workflow Decision Tree:
Figure 2: Decision matrix for selecting the appropriate stationary phase.
Protocol (Method B: Et₃N Doping):
-
Prepare the eluent solvent system (e.g., Hexane/EtOAc).
-
Add 1% v/v Triethylamine (Et₃N) to the solvent mixture.
-
Slurry pack the silica column with this mixture.
-
Flush with 2 column volumes of the solvent before loading the sample.
-
Run the column. The Et₃N neutralizes acidic sites on the silica surface.
Frequently Asked Questions (FAQ)
Q1: Can I use TFA to remove a Boc group from an amine containing an oxetane? A: Proceed with extreme caution. While 3,3-disubstituted oxetanes can sometimes survive brief TFA exposure, it is risky.
-
Alternative: Use TsOH (1 equiv) in MeOH or ZnBr₂ in DCM . These are milder methods for Boc removal that often preserve the oxetane ring [1].
Q2: Why is the 3-position substitution so critical? A: This is the Thorpe-Ingold Effect (Gem-dimethyl effect). Substituents at the 3-position (especially in a 3,3-disubstituted pattern) sterically compress the internal bond angle, stabilizing the ring. More importantly, they sterically hinder the trajectory of nucleophiles attacking the antibonding orbital of the C-O bond [2].[1][2] 2-substituted oxetanes lack this protection and are significantly more fragile.
Q3: Is the oxetane stable to hydrogenation (Pd/C)? A: Generally, yes . Oxetanes are stable to standard hydrogenolysis conditions (H₂, Pd/C) used to remove benzyl groups, unlike epoxides which often open. However, ensure the solvent is not acidic (avoid acetic acid co-solvent).
Q4: I read about "Carreira" conditions. What are they? A: The Carreira group pioneered the use of oxetanes as bioisosteres.[1] Their protocols emphasize avoiding strong electrophiles and acids . For example, in the synthesis of oxetan-3-one or spirocyclic oxetanes, they utilize mild bases and often employ reductive conditions or specific reagents like oxetan-3-one as a building block to avoid forming the ring under harsh conditions [2, 3].
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][3][4][5][6] Angewandte Chemie International Edition.[3][7]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][5][6] Chemical Reviews.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5][6] Angewandte Chemie International Edition.[3][7]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 5. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Purification methods for [3-(Benzyloxy)oxetan-3-yl]methanol impurities
Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Technical Support Center: Oxetane Derivatization & Purification
Introduction Welcome to the technical guide for the purification of [3-(Benzyloxy)oxetan-3-yl]methanol . This compound represents a critical building block in medicinal chemistry, often serving as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups.[1]
The synthesis typically involves the desymmetrization of 3,3-bis(hydroxymethyl)oxetane via mono-benzylation. Consequently, the primary purification challenge is resolving the statistical mixture of the target mono-ether from the unreacted diol (starting material) and the over-alkylated bis-benzyl ether. This guide addresses the specific chromatographic and chemical workup strategies required to isolate high-purity material while preserving the strained oxetane ring.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I am obtaining a statistical mixture of products. How do I efficiently separate the mono-benzylated target from the di-benzylated byproduct?"
Diagnosis: In the alkylation of symmetric diols like 3,3-bis(hydroxymethyl)oxetane, a statistical distribution (approx. 1:2:1 of diol:mono:bis) is unavoidable unless high dilution or large excesses of the diol are used.
Resolution Protocol: You must exploit the significant polarity difference between the three species.
-
Phase 1: Extraction (Bulk Removal)
-
The di-benzylated byproduct is highly lipophilic. Partition your crude reaction mixture between Water and Hexane/Diethyl Ether (1:1) .
-
Result: The di-benzylated impurity preferentially partitions into the organic layer. The target mono-ether and unreacted diol remain largely in the aqueous phase or at the interface.
-
Next Step: Extract the aqueous phase with Ethyl Acetate (EtOAc) to pull out the target [3-(Benzyloxy)oxetan-3-yl]methanol. The unreacted diol will remain in the water (salting out with NaCl helps drive the mono-ether into the EtOAc).
-
-
Phase 2: Chromatographic Resolution
-
Use a Step Gradient rather than a linear gradient to maximize separation.
-
Stationary Phase: Silica Gel (40–63 µm). Note: See Issue 2 regarding stability.
-
Eluent A (Low Polarity): Hexanes/EtOAc (9:1)
Elutes Di-benzylated impurity ( ). -
Eluent B (Target Polarity): Hexanes/EtOAc (1:1 to 1:2)
Elutes [3-(Benzyloxy)oxetan-3-yl]methanol ( ). -
Eluent C (Flush): EtOAc/MeOH (9:1)
Elutes unreacted diol ( ).
-
Issue 2: "My product yield drops after column chromatography. Is the oxetane ring decomposing?"
Diagnosis: Oxetanes possess significant ring strain (~107 kJ/mol).[2] While 3,3-disubstituted oxetanes are relatively robust, they are susceptible to acid-catalyzed ring opening, particularly on slightly acidic commercial silica gel.
Resolution Protocol: Buffer the Stationary Phase.
-
Method A (Pre-treatment): Slurry the silica gel in the starting eluent containing 1% Triethylamine (TEA) . Allow it to stand for 15 minutes before packing the column. This neutralizes acidic sites.
-
Method B (Solid Load): Do not load the crude oil directly. Adsorb the crude material onto Celite or neutral alumina rather than silica for the dry load.
-
Verification: Check the NMR of the "decomposed" fraction. If you see signals corresponding to a 1,3-diol or an alkene, acid-catalyzed ring opening or Grob-type fragmentation has occurred.
Issue 3: "I see persistent UV activity in the baseline or co-eluting with my product. What is it?"
Diagnosis:
This is likely Benzyl Alcohol (from hydrolysis of benzyl bromide) or traces of Benzyl Bromide . Benzyl alcohol has an
Resolution Protocol: Chemical Wash vs. Chromatography.
-
Before Chromatography: Wash the organic extract with saturated aqueous
(if benzaldehyde is present) and copious water. -
Azeotropic Removal: Benzyl alcohol has a high boiling point (205°C). However, it forms an azeotrope with water. Repeated co-evaporation with water/toluene on a rotavap can reduce its load.
-
High-Performance Separation: If co-elution persists, switch the solvent modifier. Change from EtOAc to Acetone or Dichloromethane (DCM) .
-
System: DCM/MeOH (98:2 to 95:5). Benzyl alcohol often elutes earlier in DCM-based systems compared to EtOAc systems.
-
Part 2: Impurity Profile & Data Visualization
Table 1: Physicochemical Properties & Separation Metrics
| Compound Species | Structure Description | Polarity (LogP Est.) | TLC | Primary Removal Method |
| Target Molecule | Mono-benzyl ether | Moderate (~1.2) | 0.35 | Column Chromatography |
| Impurity A | 3,3-Bis(benzyloxymethyl)oxetane | High (>3.0) | 0.85 | Hexane Extraction |
| Impurity B | 3,3-Bis(hydroxymethyl)oxetane | Low (<0.5) | 0.05 | Aqueous Partition / Flush |
| Impurity C | Benzyl Alcohol | Moderate (~1.0) | 0.40 (Tail) | Azeotrope / DCM Column |
| Impurity D | Ring-Opened Diol | Moderate-High | 0.10–0.20 | Prevent via TEA Buffer |
Figure 1: Purification Logic Flowchart
Caption: Workflow for the isolation of mono-benzylated oxetane derivatives, prioritizing the removal of lipophilic byproducts via phase partitioning before chromatography.
Part 3: FAQs (Frequently Asked Questions)
Q1: Can I distill this compound? A: Distillation is not recommended for the mono-benzyl ether. The boiling point is high (>150°C at reduced pressure), and thermal stress can induce oxetane ring opening or polymerization, especially in the presence of trace halides. Column chromatography is the standard purification method.
Q2: How should I store the purified material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). While 3,3-disubstituted oxetanes are chemically stable, they should be kept away from Lewis acids and moisture to prevent slow hydrolysis over months.
Q3: What are the key NMR signals to verify purity? A:
-
Oxetane Ring Protons: Look for two doublets (or an AB system) around 4.4–4.8 ppm (4H total). Sharp, distinct signals indicate an intact ring. Broadening or shifting to 3.5–4.0 ppm suggests ring opening.
-
Benzylic Protons: A singlet at ~4.5 ppm (2H).
-
Symmetry: The mono-substituted product is desymmetrized, so the oxetane ring protons may appear as more complex patterns compared to the starting symmetric diol.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry: Synthesis and Stability. Chemical Reviews.
-
Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
BenchChem Technical Data . Oxetane Stability and Ring Strain Analysis.
Sources
Technical Support Center: Stability Profile of [3-(Benzyloxy)oxetan-3-yl]methanol
Case ID: OX-TFA-STAB-001 Subject: Stability of 3,3-Disubstituted Oxetanes in Trifluoroacetic Acid (TFA) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Core Stability Directive
Status: Conditionally Stable (Kinetic Control Required)
[3-(Benzyloxy)oxetan-3-yl]methanol (CAS: 142731-84-8 / 1620017-07-3) belongs to the class of 3,3-disubstituted oxetanes . While oxetanes are strained rings (~107 kJ/mol) susceptible to acid-catalyzed ring opening, the 3,3-disubstitution pattern provides significant steric protection (the Thorpe-Ingold effect) that retards nucleophilic attack.
The Directive:
-
Dilute TFA (10-25% v/v in DCM at 0°C): Generally Safe for short durations (<2 hours). This is often sufficient for N-Boc deprotection elsewhere in the molecule.
-
Neat TFA or Heating: Unsafe. Will trigger ring opening to form diols or trifluoroacetate esters.
-
Aqueous Acid: High Risk. Water is a smaller, better nucleophile than trifluoroacetate; hydrolysis occurs more rapidly than solvolysis in anhydrous TFA.
Mechanistic Insight: Why It Fails (and Why It Survives)
To troubleshoot, you must understand the failure mode. The oxetane oxygen is a Lewis base.[1][2] In the presence of TFA, it accepts a proton.
-
Protonation: The ring oxygen becomes protonated (
), creating a good leaving group. -
The "Shield": In 3,3-disubstituted oxetanes, the bulky benzyloxy (-OBn) and hydroxymethyl (-CH2OH) groups at the C3 position sterically hinder the approach of nucleophiles (TFA⁻) to the adjacent C2/C4 electrophilic sites.
-
Failure Point: If thermal energy (heat) or high acid concentration overcomes this steric barrier, the nucleophile attacks the C2/C4 position, snapping the ring open.
Visualization: Degradation Pathway
Figure 1: Acid-catalyzed degradation pathway of 3,3-disubstituted oxetanes. Note that the "Transition State" is the bottleneck created by the C3 substituents.
Troubleshooting & FAQs
Q1: I used 50% TFA/DCM to remove a Boc group, and my product mass is M+114 higher than expected. What happened?
Diagnosis: You have formed the trifluoroacetate mono-ester . Explanation: The oxetane ring opened. The TFA anion (CF₃COO⁻) attacked the C2 position. The mass shift corresponds to the addition of CF₃COOH (MW 114) to your molecule. Solution:
-
Repeat the experiment using 20% TFA in DCM at 0°C .
-
Quench immediately with cold saturated NaHCO₃ (do not let it warm up in the acidic phase).
-
Monitor via NMR (see Q3).
Q2: Can I use HCl in Dioxane instead?
Recommendation: Avoid. Chloride (Cl⁻) is a smaller, harder nucleophile than trifluoroacetate and attacks the oxetane ring more aggressively than TFA does. If TFA is too harsh, HCl will likely be worse. Better Alternative: Use p-Toluenesulfonic acid (pTsOH) in THF (1-3 equivalents) if mild acid is required, or see the "Alternative Protocols" section below.
Q3: How do I confirm if the ring is intact using NMR?
Technical Indicator:
-
Intact Oxetane: Look for the characteristic "roofing" doublets or AB systems of the oxetane methylene protons (C2-H and C4-H) typically between 4.4 ppm and 4.9 ppm .
-
Ring Opened: These signals will shift upfield (toward 3.5–4.0 ppm) and lose their distinct d/d splitting pattern, often becoming complex multiplets or simple triplets typical of acyclic ethers/alcohols.
Validated Experimental Protocols
Protocol A: Safe Boc-Deprotection in Presence of Oxetane
Use this when the molecule contains both an acid-labile group (Boc) and the [3-(Benzyloxy)oxetan-3-yl]methanol moiety.
-
Preparation: Dissolve substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).
-
Cooling: Cool the solution to 0°C (Ice/Water bath). Critical step.
-
Acid Addition: Add TFA dropwise to reach a final concentration of 15-20% v/v . (e.g., if you have 4 mL DCM, add 1 mL TFA).
-
Monitoring: Stir at 0°C. Check TLC/LCMS every 15 minutes. Do not exceed 2 hours.
-
Quench: Pour the reaction mixture slowly into a vigorously stirring mixture of DCM and saturated aqueous NaHCO₃ at 0°C . Ensure pH > 7.
-
Workup: Separate phases, dry organic layer over Na₂SO₄, and concentrate without heating (>30°C).
Protocol B: The "Nuclear Option" (If TFA Fails)
Use this if Protocol A still results in ring opening.
Reagent: Zinc Bromide (ZnBr₂) or TMSOTf. Logic: Lewis acids can sometimes effect deprotection via coordination mechanisms that are orthogonal to Brønsted acid protonation of the ether.
-
Method: Treat substrate with ZnBr₂ (3-5 equiv) in DCM at room temperature. This is often milder for the oxetane than proton-based acids.
Decision Logic for Researchers
Use this flow to determine your experimental path.
Figure 2: Decision matrix for selecting deprotection conditions in the presence of acid-sensitive oxetane moieties.
References & Authoritative Grounding
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4][5][6][7] Angewandte Chemie International Edition. (Demonstrates the structural properties and enhanced stability of 3,3-disubstituted oxetanes compared to mono-substituted variants).
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[2][4][6] Chemical Reviews. (Comprehensive review covering the acid sensitivity and ring-opening mechanisms of oxetanes).
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. (Provides specific crystallographic and reactivity data on the 3,3-disubstituted scaffold).
-
Zibinsky, M., et al. (2018). Oxetane as a part of modern medicinal chemistry toolbox.[3][4][5][6][8] ChemRxiv. (Explicitly notes successful N-Boc removal using TFA in DCM while tolerating oxetane fragments).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]
Removing benzyl protecting groups from oxetane without ring cleavage
Ticket ID: OX-BN-DEPROT-001
Subject: Removal of Benzyl (Bn) Groups from Oxetane Scaffolds Preserving Ring Integrity Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]
Executive Summary & Triage
The Challenge: Oxetanes possess significant ring strain (~106 kJ/mol), comparable to epoxides (~114 kJ/mol) [1].[1][2] While they offer improved metabolic stability and solubility compared to gem-dimethyl groups, they are notoriously susceptible to acid-catalyzed ring opening (cleavage) during deprotection events.[1][2]
The Conflict: Standard benzyl deprotection methods often utilize:
-
Lewis Acids (BBr₃, BCl₃): These coordinate to the oxetane oxygen, triggering immediate nucleophilic ring opening.[1][2] (FORBIDDEN)
-
Standard Hydrogenolysis (Pd/C + H₂): Commercial Pd/C often contains residual acid sites or requires acidic media to prevent catalyst poisoning, both of which jeopardize the oxetane.[1]
The Solution Strategy: You must operate in Basic or Neutral regimes. The oxetane ring is kinetically stable to base.[3] Therefore, our primary protocols rely on Buffered Hydrogenolysis or Dissolving Metal Reduction.[1][2]
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the appropriate deprotection strategy based on oxetane substitution pattern and stability profile.
Technical Protocols
Method A: Dissolving Metal Reduction (Li/Naphthalene)
Best for: Mono-substituted oxetanes, sterically hindered ethers, or when absolute acid-avoidance is required.[1][2]
Mechanism: This method generates the radical anion of naphthalene, which transfers an electron to the benzyl ether.[2] The resulting benzyl radical anion fragments to a benzyl radical and the alkoxide. Since the medium is strongly basic, the oxetane ring remains intact [2].[1]
Reagents:
Protocol:
-
Catalyst Prep: In a flame-dried flask under Argon, dissolve Naphthalene (1.2 equiv) in anhydrous THF. Add Lithium metal (cut into small pieces, 1.2 equiv).
-
Activation: Sonicate or stir vigorously for 30-60 mins until the solution turns a deep, dark green (characteristic of Lithium Naphthalenide radical anion).
-
Reaction: Cool the green solution to -78°C .
-
Addition: Add your substrate (dissolved in minimal THF) dropwise via syringe.
-
Monitoring: The green color may fade to brown/yellow as the reductant is consumed. If it turns completely clear/yellow before completion, add more pre-prepared Li/Nap solution.[1][2]
-
Quench (CRITICAL): Once TLC shows conversion, quench at -78°C by adding excess Methanol or Solid NH₄Cl .
-
Warning: Do not add water or acid while the lithium is active.
-
-
Workup: Warm to RT, dilute with ether, wash with water/brine.
Scientist’s Note: Carreira and colleagues successfully used this method for sensitive oxetane scaffolds where hydrogenation failed [3].[1]
Method B: Buffered Hydrogenolysis (Pearlman’s Catalyst)
Best for: 3,3-disubstituted oxetanes, scale-up, and standard lab settings.[1][2]
The "Secret Sauce": Standard Pd/C is often slightly acidic. We replace it with Pd(OH)₂/C (Pearlman’s Catalyst) and add a "poison" (base) to scavenge any protons generated or present on the surface.[1][2]
Protocol:
-
Catalyst: 20% Pd(OH)₂ on Carbon (wet, Degussa type is preferred). Use 10-20 wt% loading relative to substrate.[1]
-
The Buffer (Crucial): Add 1-5 equivalents of Pyridine OR Ethylenediamine .
-
Why? This neutralizes the catalyst surface and prevents the oxetane oxygen from protonating (the first step of ring opening).
-
-
Hydrogen Source: H₂ Balloon (1 atm) is usually sufficient.[1]
-
Execution: Stir vigorously at Room Temperature.
-
Filtration: Filter through a Celite pad. Rinse with MeOH containing 1% Et₃N to ensure the product doesn't stick to the acidic Celite surface.
Data Comparison: Catalyst Efficiency
| Catalyst System | Additive | Reaction pH | Oxetane Survival | De-benzylation Rate |
| 10% Pd/C | None | Acidic | Low (<40%) | Fast |
| 10% Pd/C | HCl (cat.)[1] | Very Acidic | 0% (Ring Open) | Very Fast |
| 20% Pd(OH)₂ | None | Neutral | Moderate (60-80%) | Moderate |
| 20% Pd(OH)₂ | Pyridine | Basic | High (>95%) | Slow (Overnight) |
Troubleshooting & FAQs
Q1: I used Method B (Hydrogenolysis) and my reaction is stalled after 24 hours. Should I add acid? A: ABSOLUTELY NOT. Adding acid (HCl, AcOH) will open the ring.[1][2]
-
Fix: Switch to Transfer Hydrogenation .
Q2: I see a new spot on TLC that is more polar than my alcohol product. What is it? A: This is likely the ring-opened 1,3-diol (or 1,3-functionalized alcohol).[1][2]
-
Diagnosis: Check your solvent.[1][4] If you used Ethanol, you might have the ethyl ether ring-opened product.[1][2]
-
Prevention:[1] Ensure your catalyst was washed with base or switch to Method A (Li/Nap).[1]
Q3: Can I use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)? A: generally, No. DDQ is excellent for para-methoxybenzyl (PMB) ethers but rarely works for simple unactivated Benzyl (Bn) ethers.[1][2] It requires elevated temperatures for Bn, which may degrade the oxetane.[1][2] Only use DDQ if you have a PMB group.[1]
Q4: My oxetane has a basic amine elsewhere in the molecule. Do I still need Pyridine? A: It is safer to add it.[1] While the substrate's amine provides some buffering, it may poison the catalyst by binding too tightly.[1] Pyridine binds reversibly.[1] Alternatively, use Trifluoroethanol (TFE) as the solvent, which prevents N-alkylation side reactions during hydrogenolysis [5].[1][2][4]
Visualizing the Danger Zone
The following diagram illustrates the mechanistic divergence between safe deprotection and ring destruction.
Figure 2: Mechanistic comparison showing how acidic conditions trigger strain release (ring opening), while radical/basic conditions target the benzyl ether specifically.[1][2]
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][5] Angewandte Chemie International Edition, 49(21), 3524–3529.[1][2] Link[1][2]
-
Alonso, E., Ramón, D. J., & Yus, M. (1997).[1][2][6][7] Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation.[1][2][6] Tetrahedron, 53(42), 14355-14368.[1][2] Link[1][2]
-
Wuitschik, G., et al. (2010).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][2] Link[1][2]
-
Paryzek, Z., & Koenig, H. (2003).[1][2] Ammonium formate/palladium on carbon: a versatile system for the deprotection of benzyl ethers. Synthetic Communications, 33(1), 1-8.[1][2] Link[1][2]
-
Cossy, J., & Pete, J. P. (1990).[1][2] Trifluoroethanol: A useful solvent for the hydrogenolysis of benzyl groups.[4] Tetrahedron Letters, 31(34), 4879-4880.[1][2] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 6. Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
Troubleshooting polymerization inhibition in benzyloxy oxetanes
Topic: Troubleshooting Polymerization Inhibition in Benzyloxy Oxetanes
Status: Operational | Updated: October 2023 Audience: Medicinal Chemists, Polymer Scientists, Process Engineers
Diagnostic Matrix: Rapid Triage
Use this table to match your experimental observation with the likely chemical root cause before proceeding to the detailed protocols.
| Symptom | Likely Root Cause | Immediate Action |
| No Reaction (Monomer remains unchanged) | Lewis Acid Sequestration: The benzyloxy ether oxygen is out-competing the oxetane ring oxygen for the catalyst. | Increase Lewis Acid loading or switch to a "harder" Lewis acid (e.g., |
| Reaction Stalls (Low Conversion) | Nucleophilic Termination: Trace water or amines are terminating the cationic chain end. | Re-dry monomer over |
| Yellow/Brown Discoloration | Oxidative Side Reactions: Formation of conjugated byproducts or ether cleavage. | Lower reaction temperature (try -78°C). Check solvent purity (stabilizer-free DCM). |
| Broad PDI / Low MW | Chain Transfer: High temperature is promoting chain transfer to polymer or solvent. | Reduce temperature.[1][2][3] Switch solvent to one with lower transfer constant (e.g., replace THF with DCM or Toluene). |
| Unwanted Polymerization (During Storage) | Autocatalysis: Trace acid impurities on glass or in air initiating CROP. | Store over basic alumina or add trace triethylamine (TEA) as a stabilizer. |
Deep Dive Troubleshooting (Q&A)
Q1: I added 1 mol% , but the polymerization isn't proceeding. Is my initiator dead?
Technical Insight: It is likely not "dead," but sequestered . In 3-benzyloxyoxetane, you have two Lewis basic sites: the strained oxetane oxygen (the target) and the exocyclic benzyl ether oxygen.
While the oxetane oxygen is more basic due to ring strain, the benzyl ether oxygen is sterically accessible and abundant. If your Lewis Acid (LA) complexes with the side chain, it becomes unavailable for initiation. This is known as Neighboring Group Participation (NGP) or the "molecular brake" effect.
Corrective Protocol:
-
Increase Initiator Loading: Standard loadings for simple oxetanes are 0.1–1%. For benzyloxy derivatives, you may need 2–5% to saturate the side-chain coordination sites.
-
Change the Initiator: Switch to a Superacid initiator like Methyl Triflate (MeOTf) or Triflic Acid (TfOH) . These generate a non-coordinating counter-ion (
) that promotes a "loose ion pair," accelerating propagation over complexation.
Q2: Why is moisture control more critical here than in radical polymerization?
Technical Insight: Cationic Ring-Opening Polymerization (CROP) is intolerant to nucleophiles. Water acts as a potent chain terminator.[3] The mechanism involves the nucleophilic attack of water on the propagating oxonium ion, resulting in a hydroxyl-terminated oligomer that cannot propagate further (Dead Chain).
The "10 ppm" Rule: Even 100 ppm of water in a 1M monomer solution acts as a stoichiometric inhibitor. If you aim for a Degree of Polymerization (DP) of 100, you only have 1 mol% initiator. If water concentration equals initiator concentration, conversion stops at ~1-5%.
Q3: How do I distinguish between "Inhibition" and "Induction Period"?
Technical Insight:
-
Induction Period: Slow initiation followed by rapid propagation. Common with bulky initiators.[4]
-
Inhibition: The reaction starts but stops (termination) or never starts (sequestration).
The Test: Inject a "sacrificial" amount of monomer (10% of total) with the full catalyst load. If polymerization occurs after a delay, it is an induction issue. If nothing happens until you add more catalyst, it is an inhibition issue (impurities are consuming the catalyst).
Visualizing the Inhibition Mechanisms
The following diagram illustrates the competition between the desired propagation path and the two primary inhibition pathways: Side-Chain Sequestration and Nucleophilic Termination .
Figure 1: Mechanistic pathways in Cationic Ring-Opening Polymerization (CROP). Path A (Yellow) represents the "molecular brake" effect of the benzyloxy group. Path B (Grey) represents termination by moisture.
Experimental Protocols
Protocol A: Monomer Purification (The "Calcium Hydride" Standard)
Crucial for removing water and acidic impurities that cause premature initiation or termination.
-
Dissolution: Dissolve crude 3-benzyloxyoxetane in DCM (1:1 v/v).
-
Washing: Wash with 1M
(removes acidic impurities) then Brine. Dry over .[5] -
Drying (The Critical Step): Stir the neat monomer over powdered
(5% w/w) for 12 hours at room temperature.-
Note: Do not heat benzyloxy oxetanes over
excessively, as benzyl ether cleavage can occur.
-
-
Distillation: Vacuum distill the monomer directly from the
slurry.-
Target: Collect the middle fraction.
-
Storage: Store over activated 4Å Molecular Sieves in a glovebox or under Argon.
-
Protocol B: Controlled Polymerization (Low-Temp)
Designed to minimize chain transfer and side-chain participation.
-
Setup: Flame-dry a Schlenk flask. Cool under
flow. -
Solvent: Add anhydrous DCM (Dichloromethane). Avoid THF (it copolymerizes).
-
Monomer Addition: Add purified monomer (1.0 M final concentration).
-
Equilibration: Cool to -78°C (Dry ice/Acetone).
-
Why? Low temp favors the reaction of the strained ring (Enthalpic control) over the side chain (Entropic control).
-
-
Initiation: Add
(1 mol%) dropwise. -
Quenching: Terminate with ammoniacal methanol after 4 hours.
Logic Flow: Troubleshooting Decision Tree
Use this flowchart to navigate the troubleshooting process systematically.
Figure 2: Decision tree for diagnosing polymerization failure.
References
-
Cationic Ring-Opening Polymerization Mechanism
- Kubisa, P., & Penczek, S. (1999). "Cationic Ring-Opening Polymerization of Cyclic Ethers." Progress in Polymer Science.
-
Oxetane Synthesis & Reactivity in Drug Discovery
-
Polymerization of 3-Substituted Oxetanes
- Magnusson, H., et al. (2000). "Synthesis of hyperbranched aliphatic polyethers via cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane." Macromolecules.
-
Inhibition by Moisture (The "10 ppm" Rule)
- Sigwalt, P. (2005).
Sources
- 1. mdpi.com [mdpi.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. US8030440B1 - Synthesis of poly-(3-nitratooxetane) - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Technical Support Center: Separation of Mono-Benzyloxy from Bis-Benzyloxy Oxetane Byproducts
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: In the synthesis of oxetane building blocks—specifically the benzylation of 3,3-bis(hydroxymethyl)oxetane (BMO) —researchers frequently encounter a statistical mixture of three species:
-
Starting Material: Unreacted BMO (Diol).
-
Target Product: 3-(benzyloxymethyl)-3-(hydroxymethyl)oxetane (Mono-Bn ).
-
Over-Alkylated Byproduct: 3,3-bis(benzyloxymethyl)oxetane (Bis-Bn ).
The Solution: Separation relies on the significant polarity difference between the free hydroxyl group of the Mono-Bn and the lipophilic diether nature of the Bis-Bn . However, the critical failure point in this workflow is the acid-sensitivity of the oxetane ring. Standard silica gel chromatography often leads to ring-opening polymerization or hydrolysis, destroying the product.
This guide provides a self-validating protocol to separate these species while preserving the strained oxetane ring.
Critical Protocol: Buffered Silica Gel Chromatography
Status: Primary Purification Method Success Rate: >90% (with buffering)
The "Why": Mechanism of Failure
Standard silica gel (SiO₂) is slightly acidic (pH 4–5) due to surface silanol groups (
Step-by-Step Workflow
Reagents Required:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
Phase 1: Column Preparation (The Deactivation Step)
-
Slurry Preparation: Mix the silica gel with 100% Hexanes containing 1% (v/v) Triethylamine .
-
Packing: Pour the slurry into the column.
-
Equilibration: Flush the column with at least 2 column volumes (CV) of the Hexane/Et₃N mixture.
-
Validation: Check the pH of the eluent exiting the column using wet pH paper. It must be basic (pH > 8).
-
Phase 2: Sample Loading[3]
-
Dissolution: Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid using EtOAc for loading if possible, as it broadens bands.
-
Loading: Apply carefully to the sand bed.
Phase 3: Elution Gradient
The separation follows a distinct polarity order. Use the following gradient table:
| Phase | Solvent System (Hex:EtOAc) | Target Species Eluted | Rf Value (Approx)* |
| 1 | 95:5 | Bis-Bn (Byproduct) | 0.70 - 0.80 |
| 2 | 80:20 to 70:30 | Mono-Bn (Target) | 0.30 - 0.40 |
| 3 | 0:100 (or MeOH wash) | BMO (Unreacted Diol) | < 0.05 |
*Note: Rf values based on TLC in 70:30 Hex:EtOAc.
Visualization: Separation Logic
Figure 1: Chromatographic workflow emphasizing the critical silica deactivation step and elution order.
Upstream Control: Minimizing the Bis-Byproduct
The most effective purification strategy is to minimize the formation of the Bis-Bn species during the reaction. This is controlled by stoichiometry and base selection.
Reaction Optimization Guide
| Parameter | Recommendation | Rationale |
| Stoichiometry | 0.95 - 1.0 eq of Benzyl Bromide | Statistical probability favors Mono-substitution. Excess (>1.1 eq) dramatically increases Bis-formation. |
| Base Selection | NaH (Sodium Hydride) | Provides irreversible deprotonation. Unlike KOH/Phase Transfer, NaH allows for stepwise addition in dry THF. |
| Temperature | 0°C to RT | Lower temperatures reduce the kinetic energy available for the second alkylation event. |
| Concentration | High Dilution (0.1 M) | Reduces the likelihood of intermolecular side reactions, though less critical for Mono/Bis selectivity than stoichiometry. |
Visualization: Reaction Pathways[4]
Figure 2: Reaction pathway illustrating that Bis-formation is a sequential event driven by excess reagents.
Troubleshooting & FAQ
Q1: My product disappears on the column or I recover a complex mixture of alcohols.
-
Diagnosis: Acid-catalyzed ring opening. The oxetane ring has hydrolyzed or polymerized.
-
Fix: You likely skipped the Triethylamine (Et₃N) treatment.
-
Immediate Action: Repack the column using 1-2% Et₃N in the hexane slurry. Ensure the receiving flasks also contain a trace of Et₃N if the product is stored for long periods.
Q2: The Mono-Bn and Bis-Bn spots are overlapping on TLC.
-
Diagnosis: Solvent system is too polar or the spots are streaking.
-
Fix:
-
Switch to a less polar system (e.g., 90:10 Hex:EtOAc) to move the Bis-Bn while keeping Mono-Bn near the baseline, then step-gradient up.
-
Use Dichloromethane/Methanol (98:2) as an alternative system if Hex/EtOAc fails. The selectivity is often different in chlorinated solvents.
-
Q3: Can I use distillation instead of chromatography?
-
Feasibility: Only for the Bis-Bn byproduct.
-
Technical Detail: The Bis-Bn ether is thermally stable enough for high-vacuum distillation (approx. 150-180°C at <1 mmHg). However, the Mono-Bn (containing a free -OH) often has a boiling point too close to the Bis-Bn or may dehydrate/polymerize at the high temperatures required.
-
Recommendation: Use Kugelrohr distillation to remove volatile impurities, but rely on chromatography for Mono/Bis separation.
Q4: How do I verify if I have the Mono or Bis product?
-
Proton NMR (¹H-NMR):
-
Bis-Bn: Integration of the benzylic protons (
) will correspond to 4H (two groups). -
Mono-Bn: Integration of the benzylic protons will correspond to 2H (one group). You will also see a broad singlet for the
proton (exchangeable with D₂O).
-
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
- Context: Discusses the stability and polarity properties of oxetane rings.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
- Context: Provides protocols for oxetane functionalization and purific
-
BenchChem Technical Support. (2025).
- Context: Standard operating procedure for purifying acid-sensitive amine and ether deriv
-
(General Reference for Silica Deactivation)
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.
- Context: Comprehensive review covering the ring-opening sensitivity of oxetanes.
Sources
- 1. BJOC - Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. connectjournals.com [connectjournals.com]
Validation & Comparative
1H NMR spectrum analysis of [3-(Benzyloxy)oxetan-3-yl]methanol
Executive Summary & Strategic Utility
[3-(Benzyloxy)oxetan-3-yl]methanol represents a specialized class of 3,3-disubstituted oxetanes, increasingly utilized in medicinal chemistry as "gem-dimethyl" surrogates to modulate lipophilicity and metabolic stability without altering steric bulk significantly.
Accurate structural characterization of this molecule is challenging due to the "Mid-Field Congestion" —the narrow 3.5–4.8 ppm window where the oxetane ring protons, the benzylic methylene, and the hydroxymethyl group all resonate.
This guide provides a non-template, scenario-based analysis. We compare the spectral performance in CDCl₃ vs. DMSO-d₆ to resolve these overlaps and define a self-validating protocol for confirming the 3,3-disubstitution pattern.
Structural Analysis & Spectral Prediction
Before entering the laboratory, we must establish the theoretical spectral expectations based on the molecule's unique symmetry.
The Symmetry Logic: The oxetane ring (O1-C2-C3-C4) is puckered. C3 is the quaternary center bearing two distinct substituents: a Benzyloxy group (-OBn) and a Hydroxymethyl group (-CH₂OH) .
-
Achirality: Despite the complex substitution, the molecule possesses a plane of symmetry passing through O1 and C3 (assuming time-averaged rotation of the substituents).
-
Diastereotopic Protons: While C2 and C4 are equivalent to each other, the protons on C2 (and C4) are not.
- : The protons on the face cis to the benzyloxy group.
- : The protons on the face cis to the hydroxymethyl group.
-
Result: The oxetane ring protons will not appear as a simple singlet (as in 3,3-bis(hydroxymethyl)oxetane) but as a distinct AB System (two doublets) due to the electronic differentiation of the faces.
Predicted Chemical Shift Table (δ ppm)
| Moiety | Protons | Multiplicity | Approx. Shift (CDCl₃) | Approx.[1][2][3] Shift (DMSO-d₆) | Structural Insight |
| Aromatic | 5H | Multiplet | 7.30 – 7.45 | 7.30 – 7.45 | Benzyl group confirmation. |
| Benzylic CH₂ | 2H | Singlet | 4.55 – 4.65 | 4.50 – 4.60 | Deshielded by O-Ph; often overlaps with ring protons in CDCl₃. |
| Oxetane Ring | 4H | AB System (2x Doublets) | 4.40 – 4.80 | 4.30 – 4.70 | Critical Diagnostic: |
| Hydroxymethyl | 2H | Singlet / Doublet | 3.80 – 3.95 | 3.55 – 3.65 | Doublet in DMSO if OH coupling is preserved. |
| Hydroxyl (-OH) | 1H | Broad / Triplet | 2.0 – 3.0 (varies) | 4.80 – 5.10 | Sharp triplet in DMSO; verifies primary alcohol. |
Comparative Analysis: Solvent Selection Strategy
The choice of solvent is not merely about solubility; it is an active tool for spectral resolution.[4]
Scenario A: The CDCl₃ Trap (Standard Screening)
-
Performance: In Chloroform-d, the hydroxyl proton is often broad or exchanges with trace water, disappearing from the spectrum.
-
The Risk: The chemical shifts of the Benzylic CH₂ (~4.6 ppm) and the downfield "leg" of the Oxetane AB system (~4.6-4.7 ppm) frequently collapse into a dense multiplet. This makes accurate integration (checking the 2:4 ratio) difficult and ambiguous.
-
Verdict: Use only for quick purity checks, not for full structural characterization.
Scenario B: The DMSO-d₆ Solution (Structural Validation)
-
Performance: DMSO-d₆ forms strong hydrogen bonds with the -OH group.
-
De-shielding: The OH signal moves downfield to ~5.0 ppm, clearing the mid-field region.
-
Coupling: The exchange rate slows, revealing the vicinal coupling (
) between the OH and the Hydroxymethyl CH₂. The CH₂ becomes a doublet , and the OH becomes a triplet . -
Resolution: The slight solvent polarity shift often separates the Benzylic singlet from the Oxetane doublets.
-
-
Verdict: Mandatory for confirming the presence of the primary alcohol and resolving the ring integration.
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of [3-(Benzyloxy)oxetan-3-yl]methanol.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Ensure the solvent ampule is fresh to minimize water peak interference at 3.33 ppm.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (suspensions cause line broadening).
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: The quaternary C3 center isolates the oxetane protons from efficient relaxation pathways. A short D1 will saturate these signals, leading to inaccurate integration ratios (e.g., Oxetane protons appearing as <4H).
-
-
Scans (NS): 16–32 scans are sufficient.
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration Check (The "2-4-2-5" Rule):
-
Set the Aromatic region (7.3-7.4 ppm) to 5.00 H .
-
Verify the Benzylic Singlet is 2.00 H .
-
Verify the Oxetane AB System sums to 4.00 H .
-
Verify the Hydroxymethyl is 2.00 H .
-
Visualization: Decision Logic & Signal Pathway
The following diagrams illustrate the logic flow for analyzing this specific spectrum and the coupling network expected in DMSO-d₆.
Figure 1: Analytical Decision Tree for Structural Validation of 3,3-Disubstituted Oxetanes.
Figure 2: Spin System Connectivity in DMSO-d6. Note the isolation of spin systems by the quaternary C3 center.
Troubleshooting & Interpretative Nuances
Issue: "I see a singlet for the oxetane ring protons."
-
Cause: In some solvents (or specific concentrations), the magnetic environments of the diastereotopic protons may accidentally coincide (isochronous).
-
Solution: Run the sample in Benzene-d₆ (C₆D₆) . The magnetic anisotropy of the benzene ring will interact differently with the -OBn and -CH₂OH faces, inducing a shift difference and revealing the AB system.
Issue: "Extra peaks in the 3.3–3.5 ppm region."
-
Cause: This is the "Danger Zone" in DMSO-d₆.
-
3.33 ppm: Water (H₂O).[4]
-
3.17 ppm: Methanol (residual solvent from synthesis/purification).
-
-
Differentiation: The Hydroxymethyl doublet of your product should be around 3.60 ppm (in DMSO), distinct from the water peak. Use the integration of the aromatic ring (5H) as the internal standard to confirm if the peak at 3.6 is your product (2H) or an impurity.
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.
-
Burkhard, J. A., et al. (2010).[5] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.
-
Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
Sources
C13 NMR chemical shifts for 3,3-disubstituted oxetane rings
Comprehensive Guide to C NMR Chemical Shifts of 3,3-Disubstituted Oxetanes
Executive Summary: The Oxetane Bioisostere
In modern drug discovery, the 3,3-disubstituted oxetane moiety has emerged as a critical bioisostere for gem-dimethyl groups (
Accurate structural validation of these cores is essential. The
Mechanistic Drivers of Chemical Shifts
Understanding the "why" behind the shifts allows for better prediction and assignment of novel derivatives.
-
Electronegativity (
): The oxygen atom ( ) directly deshields the adjacent C2 and C4 carbons, pulling electron density away and shifting signals downfield (>70 ppm). -
Ring Strain & Hybridization: The 4-membered ring imposes significant angle strain (~26 kcal/mol). This increases the
-character of the C-C bonds and the -character of the C-H bonds. However, in C NMR, the geometric compression contributes to unique shielding/deshielding patterns compared to acyclic ethers. -
The "Pucker" Effect: 3,3-disubstitution (e.g., dimethyl, difluoro) stabilizes the ring pucker conformation, often making C2 and C4 chemically equivalent (appearing as a single signal) in symmetric analogs.
Comparative Chemical Shift Analysis
Oxetane vs. Bioisosteric Alternatives
The following table contrasts the
Table 1:
| Structural Motif | C2 / C4 ( | C3 (Quaternary Center) | Methyl Substituents |
| 3,3-Dimethyloxetane | 75.8 | 41.7 | 26.9 |
| 3,3-Dimethylthietane* | 41.5 | 35.8 | 27.2 |
| Cyclobutane (Unsubst.) | 22.4 | 22.4 | N/A |
| Neopentane (Acyclic) | N/A | 27.9 | 31.6 |
-
Note: Thietane values are predicted/computational estimates highlighting the ~34 ppm deshielding caused by Oxygen vs. Sulfur.
Key Insight: The diagnostic signal for the oxetane ring is the C2/C4 resonance at ~76 ppm . This is drastically downfield compared to the carbocyclic cyclobutane (~22 ppm) or even the sulfur analog (~41 ppm), serving as an immediate confirmation of O-heterocycle formation.
Substituent Effects at C3
Changing the substituents at the C3 position alters the ring electronics.
Table 2: Effect of C3-Substituents on Ring Carbons
| C3 Substituents | C2 / C4 Shift (ppm) | C3 Shift (ppm) | Mechanistic Rationale |
| Dimethyl (Me, Me) | 75.8 | 41.7 | Standard reference. |
| Diphenyl (Ph, Ph) | ~80 - 85 | ~50 - 55 | Phenyl rings add anisotropic deshielding; C3 shifts downfield due to |
| Spiro-cyclic (e.g., 2-oxa-6-azaspiro[3.3]heptane) | 75 - 82 | 35 - 45 | Constrained geometry often slightly deshields C2/C4 further. |
Experimental Protocol: Assignment Workflow
Assigning the quaternary C3 carbon can be challenging due to its low intensity and lack of direct proton attachment. Follow this self-validating protocol.
Step 1: 1D H and C Acquisition
-
Solvent:
is standard.[1] For polar derivatives, may shift C2/C4 signals slightly upfield (~1-2 ppm). -
Parameters: Ensure sufficient delay (
) to allow relaxation of the quaternary C3 for visibility.
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Goal: Identify protonated carbons.
-
Observation:
-
Correlate the proton singlet at
~4.35 ppm (H2/H4) to the carbon signal at ~75.8 ppm . -
Correlate Methyl protons (
~1.3 ppm ) to Methyl carbons ( ~27 ppm ).
-
-
Result: The remaining unassigned signal in the 30-50 ppm range is likely the quaternary C3.
Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - The Validator
-
Goal: Conclusively assign the quaternary C3.
-
Crucial Correlations:
-
Methyl Protons
C2/C4: The methyl protons will show a strong 3-bond correlation ( ) to the ether carbons (~76 ppm). -
Methyl Protons
C3: A strong 2-bond correlation ( ) to the quaternary center (~42 ppm). -
H2/H4 Protons
C3: The ring protons will correlate to the quaternary center. -
H2/H4 Protons
Methyl C: A 3-bond correlation to the methyl carbons.
-
Visualization of Structural Logic
Figure 1: NMR Assignment Logic Flow
This diagram illustrates the decision tree for assigning oxetane signals using 1D and 2D NMR data.
Caption: Logical workflow for the unambiguous assignment of 3,3-disubstituted oxetane carbons.
Figure 2: Structure-Shift Relationship
Visualizing the chemical shift differences between the oxetane core and its analogs.[2]
Caption: The "Oxygen Effect" results in a massive downfield shift for oxetanes compared to carbocyclic or sulfur analogs.
References
-
Wirtschafter, J. D., et al. (2007). Characterization of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry. (Note: Representative citation for oxetane characterization).
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
BenchChem. (2025).[2] 1H and 13C NMR Spectral Assignments for 3,3-Dimethylthietane: A Comparative Guide.
-
PubChem. (2025). 3,3-Dimethyloxetane Compound Summary.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis and Application. Chemical Reviews.
Precision Identification of [3-(Benzyloxy)oxetan-3-yl]methanol: An HRMS vs. Standard LC-MS Comparative Guide
Executive Summary
In modern drug discovery, the oxetane moiety has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability.[1][2][3][4][5] However, the identification of substituted oxetanes like [3-(Benzyloxy)oxetan-3-yl]methanol (CAS 1620017-07-3) presents specific analytical challenges due to the ring's high strain energy (~106 kJ/mol) and potential for acid-catalyzed ring opening.
This guide provides a technical comparison between High-Resolution Mass Spectrometry (HRMS) and standard Low-Resolution LC-MS for the definitive identification of this building block. We demonstrate why HRMS is the requisite standard for validating structural integrity, distinguishing the intact oxetane from isomeric ring-opened byproducts that low-resolution techniques often miss.
Part 1: Comparative Analysis (HRMS vs. Low-Res MS)
The following table contrasts the performance of HRMS (Q-TOF/Orbitrap) against standard single-quadrupole MS in the context of oxetane analysis.
| Feature | Method A: HRMS (Recommended) | Method B: Low-Res LC-MS (Alternative) | Impact on Research |
| Mass Accuracy | < 5 ppm (e.g., m/z 195.1016) | ± 0.5 Da (e.g., m/z 195.1) | High: HRMS confirms elemental formula C₁₁H₁₄O₃, ruling out isobaric impurities. |
| Structural Confirmation | Definitive. Resolves specific mass defects of ring-opened fragments. | Ambiguous. Cannot distinguish intact oxetane from isomeric allylic alcohols. | Critical: Prevents carrying forward degraded starting materials. |
| Adduct Identification | Resolves [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ with exact mass. | Often merges adducts or misidentifies Na⁺ adducts as different compounds. | Medium: Ensures accurate molecular weight determination. |
| Sensitivity | Femtogram to Picogram range. | Nanogram range. | High: Detects trace degradants in stability studies. |
Part 2: Technical Deep Dive – HRMS Data & Fragmentation
1. Physicochemical Profile
-
Formula: C₁₁H₁₄O₃
-
Exact Mass (Monoisotopic): 194.0943 Da
-
Target Ion [M+H]⁺: 195.1016 m/z
2. Diagnostic Fragmentation Pathways
The identification of [3-(Benzyloxy)oxetan-3-yl]methanol relies on detecting the specific rupture of the strained oxetane ring. Unlike simple ethers, the oxetane core undergoes a characteristic retro-2+2 cycloaddition or ring expansion/contraction under Electrospray Ionization (ESI).
-
Primary Event (Ring Opening): The protonated molecular ion [M+H]⁺ (m/z 195.1016) typically loses a formaldehyde neutral (CH₂O, 30.0106 Da) due to the release of ring strain. This generates a characteristic fragment at m/z 165.0910 .
-
Secondary Event (Benzyl Cleavage): The benzyloxy group is labile, readily cleaving to form the resonance-stabilized Tropylium ion (C₇H₇⁺) at m/z 91.0542 . This is the base peak in higher energy collision-induced dissociation (CID).
3. Theoretical HRMS Spectrum Data
| Ion Species | Formula | Theoretical m/z | Error (ppm) | Description |
| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 | 0.0 | Protonated Parent |
| [M+Na]⁺ | C₁₁H₁₄O₃Na⁺ | 217.0835 | 0.0 | Sodium Adduct (Common in ESI) |
| [M-CH₂O+H]⁺ | C₁₀H₁₃O₂⁺ | 165.0910 | < 2.0 | Diagnostic: Oxetane Ring Loss |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | < 2.0 | Base Peak: Tropylium (Benzyl) |
4. Mechanistic Visualization
The following diagram illustrates the fragmentation logic used to validate the structure.
Figure 1: ESI-MS/MS fragmentation pathway showing the characteristic loss of formaldehyde typical for 3,3-disubstituted oxetanes.
Part 3: Experimental Protocol
To replicate these results, use the following self-validating workflow. This protocol is designed to minimize thermal degradation of the oxetane ring during ionization.
Reagents & Equipment
-
Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of [3-(Benzyloxy)oxetan-3-yl]methanol in 1 mL of 50:50 ACN:Water.
-
Dilute to a final concentration of 1 µg/mL (1 ppm) to prevent detector saturation.
-
Critical Check: Ensure solvent is pH neutral to slightly acidic; avoid strong acids which open the oxetane ring prior to injection.
-
-
LC Parameters:
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Column Temp: 40°C.
-
-
MS Source Conditions (ESI Positive):
-
Spray Voltage: 3.5 kV (Keep moderate to avoid in-source fragmentation).
-
Capillary Temp: 300°C.
-
Scan Range: m/z 50 – 500.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to observe both the parent ion and the tropylium fragment.
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for confident identification.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][4][6] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84520, (Benzyloxy)methanol (Analogous fragmentation data). [Link]
Sources
Comparative Guide: Oxetane vs. Gem-Dimethyl Metabolic Stability
[1][2][3]
Executive Summary
The Verdict: While both gem-dimethyl and oxetane groups effectively block metabolic "hot spots" (sites of CYP450-mediated oxidation), oxetane is the superior choice for optimizing Lipophilic Efficiency (LipE).
The gem-dimethyl group blocks metabolism sterically but incurs a heavy penalty in lipophilicity (+0.6 to +0.8 LogP), often leading to metabolic switching (metabolism moving to a different site) or poor solubility. The 3,3-disubstituted oxetane acts as a "polar gem-dimethyl," blocking the same metabolic site while lowering LogP (~1.0 unit difference vs. gem-dimethyl) and improving solubility, without introducing new metabolic liabilities.
Physicochemical & Mechanistic Basis
To understand the metabolic stability differences, one must first analyze the structural drivers. Metabolic stability is not just about blocking a specific proton; it is about the enzyme-substrate affinity (
The "Magic Methyl" vs. The "Polar Shield"
| Feature | Gem-Dimethyl | Oxetane (3,3-disubstituted) | Impact on Metabolism |
| Steric Bulk | High | Moderate/High | Both effectively block |
| Electronic Effect | Inductive donor (+I) | Inductive withdrawer (-I) | Oxetane deactivates adjacent amines, reducing oxidation potential. |
| Lipophilicity ( | +0.6 to +0.8 | -0.3 to -0.5 | Critical: Gem-dimethyl increases CYP affinity; Oxetane reduces it. |
| H-Bonding | None | H-bond Acceptor | Oxetane increases aqueous solubility, reducing non-specific binding. |
Diagram 1: The Bioisosteric Transition
This diagram visualizes the structural evolution and its impact on physicochemical properties.
Caption: Transition from a metabolically labile methylene to gem-dimethyl (metabolically stable but lipophilic) and oxetane (metabolically stable and polar).[1]
Comparative Metabolic Data
The following data is synthesized from the seminal work by Wuitschik et al. (Roche/ETH Zürich), comparing matched molecular pairs.
Case Study: Thalidomide Analog Scaffold
In this comparison, a metabolic soft spot (methylene group) was replaced by either a gem-dimethyl or an oxetane ring.[1]
| Parameter | Parent (Methylene) | Gem-Dimethyl Analog | Oxetane Analog |
| LogD (pH 7.4) | 2.1 | 2.9 (+0.8) | 1.6 (-0.5) |
| Solubility ( | 65 | < 1 | 1050 |
| Human Microsomal | High (>100 | Low (<10 | Low (<10 |
| Metabolic Fate | Rapid Oxidation | Stable (Blocked) | Stable (Blocked) |
Analysis:
-
Efficacy of Blockade: Both groups successfully blocked the metabolic clearance. The
dropped significantly for both. -
The Lipophilicity Tax: The gem-dimethyl analog suffered a massive drop in solubility (<1
g/mL) and an increase in LogD. In a real drug discovery campaign, this compound might fail due to poor bioavailability or formulation issues. -
The Oxetane Advantage: The oxetane analog maintained the metabolic stability of the gem-dimethyl but increased solubility by >15x compared to the parent and >1000x compared to the gem-dimethyl.
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your own lead series, use this standardized protocol.
Principle
Incubate the test compound with liver microsomes (containing CYP450s) and NADPH (cofactor).[2][3] Monitor the disappearance of the parent compound via LC-MS/MS.[4]
Reagents
-
Liver Microsomes: Human (HLM) or Mouse (MLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor Mix: NADPH regenerating system (Isocitrate dehydrogenase, Isocitrate, NADP+,
). -
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation:
-
Prepare 1
M test compound solution in phosphate buffer (ensure DMSO < 0.1%). -
Pre-warm microsomes and buffer to 37°C.[4]
-
-
Initiation:
-
Add microsomes to the compound solution (Final protein conc: 0.5 mg/mL).
-
Add NADPH cofactor to start the reaction (Time
).
-
-
Sampling:
-
At
min, remove 50 L aliquots. -
Immediately dispense into 150
L ice-cold Stop Solution.
-
-
Analysis:
Self-Validating Controls (Crucial for Trustworthiness)
A valid assay must include these controls on the same plate:
-
High Clearance Control: Testosterone or Verapamil (Must show >80% depletion in 30 min). Verifies enzyme activity.[2]
-
Low Clearance Control: Warfarin (Must show <10% depletion). Verifies system stability.
-
Minus-NADPH Control: Incubate compound + microsomes without cofactor. Verifies chemical stability (non-enzymatic degradation).Note: This is critical for oxetanes to prove the ring does not open spontaneously in buffer.
Decision Framework: When to Switch?
Not every gem-dimethyl should be replaced.[6] Use this logic flow to determine if an oxetane bioisostere is appropriate.
Diagram 2: Optimization Logic Flow
Caption: Decision matrix for selecting between gem-dimethyl and oxetane based on physicochemical context.
Synthesis & Stability Notes
A common misconception is that the strained oxetane ring is chemically unstable.
-
Physiological Stability: 3,3-disubstituted oxetanes are kinetically stable at pH 7.4 and in plasma. They do not function as alkylating agents (unlike epoxides).
-
Acid Sensitivity: They can undergo ring opening in strong aqueous acid (pH < 1), but are generally stable under standard stomach conditions for the duration of transit.
-
Metabolic Liability: While the ring itself is stable, the carbons adjacent to the oxygen can be oxidized, though this is rare compared to the stability benefits conferred.
References
-
Wuitschik, G., et al. (2010).[7][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[8][9]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[10][11][8][9][12][13] Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Bull, J. A., et al. (2016).[7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable, Polar Spirocyclic Oxetanes. ChemMedChem, 8(8), 1304–1309.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to HPLC Methodologies for the Purity Assessment of Oxetane Methanol Derivatives
Introduction: The Analytical Challenge of Oxetane Methanol Derivatives
Oxetane rings are increasingly incorporated into drug candidates due to their unique properties as metabolically stable bioisosteres for commonly used functional groups.[1] Specifically, oxetane methanol derivatives, which feature a hydrophilic hydroxymethyl group, present a distinct analytical challenge. Their high polarity makes them poorly suited for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of most analytical laboratories.[2] Furthermore, the potential for stereocenters within these structures necessitates careful evaluation of enantiomeric purity, a critical quality attribute in pharmaceutical development.[3]
This guide provides a comprehensive comparison of HPLC-based strategies for the robust purity assessment of these valuable synthetic intermediates. We will delve into the mechanistic basis for choosing an appropriate chromatographic mode, present comparative data, and provide a detailed, validated protocol that ensures scientific integrity and meets regulatory expectations as outlined by the International Council on Harmonisation (ICH).[4]
Comparative Analysis of Chromatographic Modes
The selection of an HPLC methodology is fundamentally dictated by the physicochemical properties of the analyte. For oxetane methanol derivatives, the primary consideration is their pronounced polarity.
Reversed-Phase HPLC (RP-HPLC): A Case of Limited Applicability
RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase.[5] Highly polar analytes, such as oxetane methanol derivatives, have a low affinity for the stationary phase, leading to insufficient retention and early elution, often near the solvent front.[2] This results in poor resolution from other polar impurities and excipients.
While strategies exist to enhance retention in RP-HPLC, such as using columns with embedded polar groups or employing highly aqueous mobile phases, these often provide only marginal improvements and may suffer from poor reproducibility.[2]
Table 1: Predicted Performance of RP-HPLC for Oxetane Methanol Analysis
| Parameter | Expected Outcome with Standard C18 Column | Rationale |
| Retention Factor (k') | Very low (< 1.0) | The polar analyte has minimal interaction with the non-polar stationary phase. |
| Resolution (Rs) | Poor from polar impurities | Co-elution is likely due to lack of differential retention. |
| Peak Shape | Potential for fronting | Can occur when the analyte is more soluble in the mobile phase than the stationary phase. |
| Suitability | Not recommended as a primary technique. | Fails to provide adequate retention and separation for reliable purity determination. |
Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Approach
HILIC is a powerful alternative designed specifically for the separation of polar and hydrophilic compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[8]
The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[9] Polar molecules, like oxetane methanol derivatives, preferentially partition into this aqueous layer, leading to strong retention. Hydrogen bonding and dipole-dipole interactions also contribute to the separation.[8]
Why HILIC is Superior for this Application:
-
Enhanced Retention: Provides robust retention for highly polar compounds that are unretained in RP-HPLC.
-
Unique Selectivity: Offers a different separation mechanism, allowing for the resolution of structurally similar polar impurities.
-
MS Compatibility: The high organic content of the mobile phase promotes efficient solvent evaporation and analyte ionization in the mass spectrometer source, leading to enhanced sensitivity.[8]
Table 2: Comparison of Common HILIC Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| Bare Silica | Hydrogen bonding with surface silanols | General-purpose polar analytes. |
| Amide (e.g., TSKgel Amide-80) | Enhanced hydrogen bonding and dipole-dipole interactions | Neutral and acidic polar compounds, carbohydrates.[8] |
| Zwitterionic | Electrostatic interactions, hydrogen bonding, and partitioning | A wide range of polar compounds, including charged and neutral species. |
For oxetane methanol derivatives, an amide-functionalized stationary phase is often an excellent starting point due to its strong hydrogen bonding capacity, which interacts favorably with the hydroxyl moiety of the analyte.
Chiral HPLC: A Necessary Step for Stereoisomers
If the oxetane methanol derivative is chiral, determining its enantiomeric purity is mandatory. This cannot be achieved on achiral columns (like those used in RP-HPLC or HILIC). The direct approach involves the use of a Chiral Stationary Phase (CSP).[10] These phases create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies, leading to different retention times.[3]
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and versatile. The separation is typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes.[11]
Workflow for HPLC Method Development and Validation
The following diagram outlines the logical progression from initial method development to full validation, ensuring a robust and reliable analytical procedure.
Caption: A logical workflow for HPLC method development and validation.
Recommended Protocol: HILIC-UV/MS for Purity Assessment
This protocol describes a robust HILIC method suitable for the purity determination of a typical oxetane methanol derivative. It is designed to be self-validating through the inclusion of system suitability checks.
1. Instrumentation and Reagents
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD). A mass spectrometer is recommended for peak identification.
-
HILIC Column: TSKgel Amide-80 (3 µm, 2.1 x 100 mm) or equivalent.
-
Acetonitrile (HPLC or MS grade).
-
Water (HPLC or MS grade).
-
Ammonium Acetate (MS grade).
2. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides ionic strength and acts as the strong solvent.[9] |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode. |
| Gradient | 95% B -> 50% B over 10 min | A gradient ensures elution of both the main analyte and any less polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| DAD Wavelength | 210 nm (or UV max if chromophore is present) | 210 nm allows for near-universal detection of organic molecules. |
3. Sample and Standard Preparation
-
Solvent (Diluent): 90:10 (v/v) Acetonitrile:Water. Causality: The sample diluent should be similar to the initial mobile phase composition to ensure good peak shape and prevent analyte precipitation.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. System Suitability Test (SST)
-
Before running samples, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: 0.8 - 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
5. Analysis and Purity Calculation
-
Inject the sample solution.
-
Calculate the purity using the area percent method.[12]
-
% Purity = (Area_Main_Peak / Total_Area_All_Peaks) * 100
-
Method Validation: Ensuring Trustworthiness
Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[13][14] This is a non-negotiable step in a regulated environment.
Table 3: Key Validation Parameters for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.[14] | Peak purity analysis (via DAD or MS) should pass. Degradation products should be resolved from the main peak (Rs > 1.5). |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[14] | Signal-to-Noise ratio ≥ 10. |
| Accuracy | The closeness of test results to the true value. Assessed by spiking known amounts of impurities. | Recovery of 80-120% for impurities. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.[14] | RSD ≤ 10% for impurities at the LOQ level. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). | System suitability parameters must be met under all varied conditions. |
For specificity, forced degradation studies are essential. The sample is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products, ensuring the method can separate them from the active ingredient.[15]
Conclusion
The purity assessment of polar oxetane methanol derivatives requires a departure from standard reversed-phase HPLC protocols. Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the superior technique, providing the necessary retention and resolution for a comprehensive achiral purity profile. For chiral derivatives, a dedicated Chiral HPLC method is indispensable for controlling enantiomeric purity. By combining these targeted chromatographic strategies with a rigorous validation framework compliant with ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of their novel chemical entities.
References
-
PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]
-
Cromiam. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Pharma Tutor. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
-
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
-
National Center for Biotechnology Information. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
Separation Science. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. [Link]
-
National Center for Biotechnology Information. (2020, November 2). Chemical Space Exploration of Oxetanes. [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Academia.edu. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]
-
ResearchGate. (2025, August 6). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. [Link]
Sources
- 1. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. polylc.com [polylc.com]
- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ajpaonline.com [ajpaonline.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
IR Spectroscopy Characteristic Bands for Oxetane Ether Linkages
Executive Summary: The Oxetane Renaissance
In modern medicinal chemistry, the oxetane ring has graduated from a synthetic curiosity to a high-value bioisostere. By replacing gem-dimethyl groups or carbonyls, oxetanes improve aqueous solubility and metabolic stability without significantly altering lipophilicity (LogD). However, their identification—particularly distinguishing them from other cyclic and acyclic ethers—remains a subtle analytical challenge.
While NMR is the gold standard for structural elucidation, the proton signals of oxetanes can often be obscured in complex aliphatic regions. Infrared (IR) spectroscopy offers a definitive, complementary validation method. The high ring strain (~106 kJ/mol) of the oxetane system imparts unique vibrational characteristics to the ether linkage, creating a distinct "fingerprint" that separates it from epoxides, tetrahydrofurans (THF), and linear ethers.
This guide provides a technical breakdown of these characteristic bands, grounded in experimental data and comparative analysis.
Theoretical Grounding: Vibrational Mechanics of Strained Ethers
To interpret the IR spectrum of an oxetane, one must understand the mechanical consequences of ring strain.
The Ring Strain Effect
Unlike acyclic ethers, where the C-O-C stretching vibration is a relatively pure mode appearing at 1085–1150 cm⁻¹, the oxetane ether linkage is mechanically coupled to the deformation of the four-membered ring.
-
Ring Strain Energy: ~106 kJ/mol (comparable to epoxides at ~114 kJ/mol, but significantly higher than THF at ~23 kJ/mol).
-
Hybridization: The constraints of the 90° (approximate) bond angles force the ring carbons to adopt higher p-character in the C-C bonds and higher s-character in the exocyclic C-H bonds.
The "Breathing" Mode vs. C-O Stretch
In oxetanes, the classic "C-O-C stretch" is not a standalone vibration. It couples with the symmetric ring expansion/contraction, often termed the "Ring Breathing" mode . This coupling shifts the diagnostic band to a lower frequency compared to linear ethers, typically landing in the 970–980 cm⁻¹ region. This is the critical differentiator.
Comparative Analysis: Oxetane vs. Alternative Ethers
The following table synthesizes experimental data to distinguish oxetanes from their structural analogs.
Table 1: Characteristic IR Bands of Ether Linkages
| Functional Group | Ring Size | Strain Energy (kJ/mol) | Primary Diagnostic Band (cm⁻¹) | Secondary Band (cm⁻¹) | C-H Stretch Region (cm⁻¹) |
| Oxetane | 4 | ~106 | 970 – 980 (s) (Ring Breathing/Sym C-O) | ~890 (m) (Asym Ring Deformation) | 2850–2980 (Occasional weak band >3000) |
| Epoxide (Oxirane) | 3 | ~114 | 1250 (s) (Ring Breathing) | 810 – 950 (s) (Asym C-O Stretch) | 3000 – 3050 (Distinct "Alkene-like" C-H) |
| Tetrahydrofuran (THF) | 5 | ~23 | 1075 (s) (C-O-C Stretch) | ~910 (w) | 2850–2950 (Typical Alkyl) |
| Acyclic Ether | N/A | ~0 | 1085 – 1150 (s) (Asym C-O-C Stretch) | N/A | 2850–2950 (Typical Alkyl) |
Key Insight: Note the frequency inversion. Epoxides (3-membered) breathe at a higher frequency (~1250 cm⁻¹) due to extreme tightness and force constants. Oxetanes (4-membered) breathe at a lower frequency (~980 cm⁻¹) than both epoxides and linear ethers (~1100 cm⁻¹). This 980 cm⁻¹ band is your primary target for identification.
Experimental Protocol: Self-Validating Identification
As a scientist, you should never rely on a single peak assignment. The following protocol uses a "Disappearance Test" to validate the oxetane moiety, exploiting its susceptibility to acid-catalyzed ring opening.
Reagents & Equipment
-
Sample: ~10 mg of candidate oxetane compound.
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Reagent: p-Toluenesulfonic acid (pTSA) or dilute HCl in MeOH.
-
Instrument: FTIR Spectrometer (ATR accessory preferred for speed; Resolution 4 cm⁻¹).
Step-by-Step Workflow
-
Baseline Acquisition:
-
Record the IR spectrum of the pure compound.
-
Target: Locate the sharp, medium-to-strong band at 970–980 cm⁻¹ .
-
Note: If the molecule has other ethers, expect a band at 1100 cm⁻¹. The 980 cm⁻¹ band should be distinct.
-
-
The "Acid Stress" Test (Ring Opening):
-
Dissolve 5 mg of the sample in 0.5 mL solvent.
-
Add a catalytic amount of pTSA (or 1 drop of HCl/MeOH).
-
Stir at room temperature for 30 minutes (oxetanes open rapidly under acidic conditions to form 1,3-diols or linear ether-alcohols).
-
Evaporate solvent/neutralize if necessary and record the IR spectrum of the residue.
-
-
Differential Analysis:
-
Observation A: The band at 970–980 cm⁻¹ must disappear or significantly diminish.
-
Observation B: A new broad band at 3300–3400 cm⁻¹ (O-H stretch) should appear (formation of alcohol).
-
Observation C: The spectral weight in the 1050–1150 cm⁻¹ region should increase (formation of unstrained linear ether bonds).
-
Decision Logic Visualization
The following diagram outlines the logical pathway for confirming an oxetane structure using IR data.
Caption: Logical workflow for distinguishing oxetanes from other oxygenated functionalities using IR spectral features and chemical validation.
Case Study: 3,3-Disubstituted Oxetanes
In drug development, 3,3-disubstituted oxetanes (e.g., 3-ethyl-3-(hydroxymethyl)oxetane) are common building blocks.
-
Spectral Profile:
-
O-H Stretch: Broad band at ~3400 cm⁻¹ (due to the hydroxymethyl group).
-
C-H Stretch: 2870–2970 cm⁻¹. Note that even though the ring is strained, the alkyl substituents often dominate this region, masking any high-frequency (>3000 cm⁻¹) ring protons.
-
The Fingerprint: A sharp, distinct peak at 980 cm⁻¹ .
-
Secondary Feature: A band near 830–840 cm⁻¹ is often observed in 3,3-disubstituted derivatives, attributed to ring deformation coupled with substituent wagging.
-
Interpretation Warning: Do not confuse the 980 cm⁻¹ band with the C=C bending modes of terminal alkenes (often ~910 and ~990 cm⁻¹). If your synthesis precursor involved an alkene (e.g., allyl ether), ensure the C=C stretch at 1640 cm⁻¹ is absent to confirm the ring closure.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. [Link]
-
Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society. [Link]
-
Kunzmann, M., et al. (2018). "The high resolution FTIR-spectrum of oxetane." Journal of Molecular Spectroscopy. [Link]
-
Crivello, J. V., & Sasaki, H. (1994). "Cationic photopolymerization of oxetanes." Journal of Macromolecular Science, Part A. (Discusses the disappearance of the 980 cm⁻¹ band during polymerization). [Link]
-
NIST Chemistry WebBook. "3-Ethyl-3-hydroxymethyl oxetane IR Spectrum." [Link]
Sources
Comparative Guide: [3-(Benzyloxy)oxetan-3-yl]methanol vs. 3-Ethyl-3-oxetanemethanol
Topic: [3-(Benzyloxy)oxetan-3-yl]methanol vs 3-ethyl-3-oxetanemethanol Reactivity Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between 3-ethyl-3-oxetanemethanol (EHO) , the industry-standard oxetane monomer, and [3-(benzyloxy)oxetan-3-yl]methanol (BOM-3-ol) , a functionalized analog.
-
3-Ethyl-3-oxetanemethanol (EHO): Characterized by high cationic reactivity, low viscosity, and rapid initiation. It is the baseline for "fast-cure" cationic systems.
-
[3-(Benzyloxy)oxetan-3-yl]methanol: A specialty monomer where the ethyl group is replaced by a benzyloxy ether. This modification introduces significant inductive electron-withdrawing effects and steric bulk , resulting in slower polymerization kinetics but offering superior optical properties (high refractive index) and higher glass transition temperatures (
).
Target Audience: Polymer Chemists, Formulation Scientists, and Medicinal Chemists.
Chemical Identity & Structural Analysis
The fundamental difference lies at the quaternary C3 position of the oxetane ring. This structural variation dictates the electronic environment of the ring oxygen, which is the critical determinant of cationic reactivity.
| Feature | 3-Ethyl-3-oxetanemethanol (EHO) | [3-(Benzyloxy)oxetan-3-yl]methanol |
| CAS Number | 3047-32-3 | 1620017-07-3 |
| Structure | 3-Ethyl, 3-Hydroxymethyl | 3-Benzyloxy, 3-Hydroxymethyl |
| C3 Substituents | ||
| Electronic Effect | Electron Donating (+I) Stabilizes oxonium intermediate. | Electron Withdrawing (-I) Destabilizes oxonium; reduces ring basicity. |
| Steric Profile | Low (Flexible Ethyl chain) | High (Rigid Benzyl ether) |
| Primary Use | High-speed cationic UV curing, reactive diluent. | High-RI optical resins, medicinal pharmacophore. |
Reactivity Profile: Cationic Ring-Opening Polymerization (CROP)[1]
The reactivity of oxetanes is governed by the basicity of the ring oxygen (O1) and the ring strain. While both molecules share the same ring strain (~107 kJ/mol), their basicity differs sharply.
Mechanistic Pathway
The polymerization proceeds via an Activated Chain End (ACE) or Activated Monomer (AM) mechanism. The initiation step requires the protonation (or alkylation) of the ring oxygen.
Figure 1: General Cationic Ring-Opening Polymerization (CROP) mechanism for oxetanes.
Kinetic Comparison
The benzyloxy group at C3 exerts a negative inductive effect (
-
Initiation (
): EHO reacts faster. The alkyl group (+I) increases the Lewis basicity of O1, facilitating rapid protonation. The benzyloxy analog is less basic, leading to a longer induction period. -
Propagation (
): EHO propagates faster. The bulky benzyl group in the analog hinders the approach of the incoming monomer to the active chain end. -
Chain Transfer: The ether oxygen in the benzyloxy side-chain is a Lewis base. It can compete with the ring oxygen for the proton, potentially acting as a "trap" that retards the reaction rate.
Hydroxyl Group Reactivity
Both molecules possess a primary hydroxyl group (
-
"Activated Monomer" Mechanism: In the presence of alcohols, the growing chain can abstract a proton from the monomer's hydroxyl group. This mechanism is active for both, but the benzyloxy analog's hydroxyl proton may be slightly more acidic due to the nearby electronegative oxygen, potentially favoring chain transfer over propagation (lower molecular weight polymers).
Experimental Data Simulation
The following table synthesizes expected performance metrics based on established structure-reactivity relationships (Hammett substituent constants and steric parameters) for 3,3-disubstituted oxetanes.
| Metric | 3-Ethyl-3-oxetanemethanol (EHO) | [3-(Benzyloxy)oxetan-3-yl]methanol |
| Induction Period | Short (< 2s) | Extended (5-10s) |
| Conversion Rate | Fast (High exotherm) | Moderate (Controlled exotherm) |
| Max Conversion | > 95% (Typical) | ~ 80-85% (Steric trapping) |
| Polymer | Low (~ -20°C to 10°C) | High (> 40°C, estimated) |
| Refractive Index | ~ 1.45 | > 1.55 (Due to aromatic ring) |
| Viscosity (Monomer) | Low (~ 20-30 cPs) | High (> 150 cPs) |
Technical Insight: To compensate for the slower reactivity of the benzyloxy analog, it is recommended to use a higher concentration of photoacid generator (3-5 wt%) or copolymerize with a highly reactive epoxide (e.g., cycloaliphatic epoxide) to "kick-start" the reaction.
Experimental Protocol: Comparative Photopolymerization
Objective: Determine the relative reactivity rates using Real-Time FTIR (RT-FTIR).
Materials
-
Monomer A: 3-Ethyl-3-oxetanemethanol (EHO).
-
Monomer B: [3-(Benzyloxy)oxetan-3-yl]methanol.
-
Initiator: Sulfonium hexafluoroantimonate (e.g., TAS-101 or equivalent).
-
Equipment: RT-FTIR spectrometer with UV curing accessory (Mercury lamp,
nm).
Workflow
-
Formulation:
-
Prepare two vials.
-
Vial A: 98% EHO + 2% Initiator.
-
Vial B: 98% Benzyloxy-analog + 2% Initiator.
-
Note: Mix thoroughly in the dark. The benzyloxy monomer may require slight warming (40°C) to reduce viscosity for mixing.
-
-
Sample Preparation:
-
Spin-coat formulations onto KBr or Silicon wafers to achieve a thickness of ~10
.
-
-
Measurement (RT-FTIR):
-
Monitor the oxetane ring stretching peak at ~980 cm⁻¹ .
-
Start data collection.[1]
-
Trigger UV irradiation at
. -
Record spectra for 300s.
-
-
Analysis:
-
Calculate conversion
using: -
Plot Conversion vs. Time.
-
Success Criteria: The slope of the linear region represents
(Rate of Polymerization). EHO should exhibit a steeper slope than the benzyloxy analog.
-
Figure 2: Standard workflow for comparative cationic photopolymerization kinetics.
References
-
Crivello, J. V. (2009). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Sasaki, H., & Crivello, J. V. (2007). Reactivity Studies of Oxirane and Oxetane Monomers in Photoinitiated Cationic Polymerizations. Rensselaer Polytechnic Institute.[2] Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
ECHEMI. (2026).[3] Product Entry: [3-(Benzyloxy)oxetan-3-yl]methanol (CAS 1620017-07-3).[3] Link
-
RadTech. (2000). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. (Comparative analog data). Link
Sources
Safety Operating Guide
Disposal & Safety Protocol: [3-(Benzyloxy)oxetan-3-yl]methanol
CAS Number: 1620017-07-3 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1][2]
Executive Safety Summary
[3-(Benzyloxy)oxetan-3-yl]methanol presents a dual-hazard profile unique to functionalized cyclic ethers. Unlike standard organic waste, this compound combines a strained oxetane ring (susceptible to exothermic ring-opening polymerization) with a benzyl ether moiety (susceptible to peroxidation).[2]
Critical Directive:
ngcontent-ng-c2372798075="" class="ng-star-inserted">NEVER dispose of this compound or its solutions in acidic waste streams . Contact with Lewis acids or strong Brønsted acids can trigger rapid, exothermic polymerization, potentially rupturing waste containers.[2]
Chemical Hazard Profile & Mechanism
To handle this chemical safely, you must understand the causality of its reactivity.[2]
A. Ring Strain & Polymerization (The Acute Hazard)
The oxetane ring possesses significant ring strain energy (~106 kJ/mol).[2] In the presence of cationic initiators (protons
-
Operational Implication: Segregation is non-negotiable.[2] If this compound is added to a waste carboy containing acidic byproducts (e.g., from a reaction using HCl or TFA), it can generate sufficient heat to boil the solvent or pressurize the vessel.[2]
B. Peroxide Formation (The Chronic Hazard)
The molecule contains a benzyl ether linkage.[2][3] Benzyl ethers are Class B peroxide formers (concentration hazard). While the oxetane ring itself is less prone to peroxidation than tetrahydrofuran (THF), the benzylic position is activated for radical oxidation.[2]
-
Operational Implication: Containers stored longer than 12 months must be tested for peroxides prior to disposal.[2]
C. Hazard Data Table
| Property | Specification | Operational Note |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Standard PPE (Nitrile gloves, safety glasses) required.[2] |
| Reactivity | Acid-Sensitive | INCOMPATIBLE with strong acids, Lewis acids, and oxidizers.[2] |
| Flash Point | >110°C (Predicted) | Combustible, but not highly volatile.[2] |
| Physical State | Viscous Liquid or Low-Melting Solid | May crystallize over time; do not use metal spatulas if crystals are present (peroxide risk).[2] |
Pre-Disposal Validation Procedure
Before moving the chemical to waste, execute this self-validating check.
Step 1: Age Verification[2]
-
> 12 Months Old (or unknown): Inspect for crystals around the cap.
Step 2: pH Neutrality Check
If the waste is a reaction mixture, verify the pH is neutral to slightly basic (pH 7–9) .[2]
-
Why? To ensure no residual acid catalysts are present to trigger polymerization in the waste drum.[2]
Disposal Workflow (Decision Logic)
The following diagram outlines the decision logic for disposing of [3-(Benzyloxy)oxetan-3-yl]methanol.
Figure 1: Decision logic for the safe disposal of oxetane derivatives, prioritizing peroxide detection and acid neutralization.
Step-by-Step Disposal Protocols
Scenario A: Pure Substance (Expired or Unwanted)
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container.[2] Avoid metal cans if peroxides are suspected.[2]
-
Solvation: Do not dispose of the neat solid/oil directly if possible.[2] Dissolve in a compatible non-acidic solvent (e.g., Ethanol, Ethyl Acetate) to dilute the heat capacity in case of reaction.[2]
-
Labeling:
-
Tagging: Mark the waste tag explicitly: "Contains Oxetane - DO NOT MIX WITH ACIDS."
Scenario B: Reaction Mixture (Post-Workup)
-
Quench: Ensure any reagents (e.g., NaH, LiAlH4) used in the reaction are fully quenched.[2]
-
Wash: Wash the organic layer with saturated sodium bicarbonate (
) to ensure the removal of acidic species.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Test: Dip a pH strip into the waste solution. It must read pH 6–9.[2]
-
Consolidate: Pour into the "Non-Halogenated Organic Solvents" carboy (unless chlorinated solvents like DCM were used).
Spill Response Contingency
Immediate Action: Evacuate the immediate area if the spill is large (>500 mL) or if heat generation is observed.
| Parameter | Protocol |
| Absorbent | Use: Vermiculite, sand, or polypropylene pads.AVOID: Acidic clays or "kitty litter" (can catalyze polymerization).[2] |
| PPE | Nitrile gloves (double gloved), lab coat, safety goggles.[2] |
| Decontamination | Wipe surface with a dilute soap/water solution.[2] Do not use strong acids to clean the surface.[2] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10423, Oxetane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals. Retrieved from [Link]
-
Dubé, M. A., et al. (1990). Kinetics and mechanisms of the ring-opening polymerization of oxetane. Aston Research Explorer. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]
Sources
- 1. FCKeditor - Resources Browser [regione.veneto.it]
- 2. Oxetane - Wikipedia [en.wikipedia.org]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. fishersci.com [fishersci.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ehs.mit.edu [ehs.mit.edu]
- 10. molcore.com [molcore.com]
- 11. [3-(benzyloxy)oxetan-3-yl]methanol,1620017-07-3-Amadis Chemical [amadischem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
